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5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde Documentation Hub

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  • Product: 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde
  • CAS: 886361-96-2

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Synthesis, and Properties of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Executive Summary 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. It merges the pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. It merges the pharmacophoric properties of an electron-rich 5-methoxyindole core with the hydrogen-bonding and electron-withdrawing capabilities of a 2-pyrimidinyl substituent. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, orthogonal synthetic methodologies, mechanistic causality, and downstream applications.

Structural Elucidation & Physicochemical Profiling

The structural architecture of this compound is defined by three distinct functional domains, each dictating its overall reactivity and biological interaction profile:

  • The Indole Core: A privileged scaffold in pharmacology, providing a rigid planar system capable of π−π stacking.

  • The 5-Methoxy Group: An electron-donating group (+M effect) that increases the electron density of the indole ring, particularly at the C4 and C6 positions, while also serving as a hydrogen-bond acceptor.

  • The 1-(2-Pyrimidinyl) Substituent: An electron-withdrawing heteroaryl group that pulls electron density away from the indole nitrogen. This deactivates the indole ring slightly toward electrophilic attack but significantly enhances the metabolic stability of the molecule and provides two potent hydrogen-bond acceptors.

  • The 3-Carbaldehyde Group: A versatile electrophilic handle, primed for downstream functionalization (e.g., condensation, reductive amination, or olefination).

Quantitative Physicochemical Data

To facilitate drug design and computational modeling, the core physicochemical properties are summarized below:

PropertyValueComputational / Experimental Basis
Molecular Formula C₁₄H₁₁N₃O₂Stoichiometric derivation
Molecular Weight 253.26 g/mol Standard atomic weights
Exact Mass 253.0851 DaIsotopic mass calculation
Hydrogen Bond Donors 0N-1 is substituted; no -OH or -NH present
Hydrogen Bond Acceptors 42x Pyrimidine N, 1x Methoxy O, 1x Carbonyl O
Rotatable Bonds 3C(Aryl)-OMe, N1-Pyrimidine, C3-CHO
Topological Polar Surface Area ~57.0 ŲPredictive 2D modeling
LogP (Predicted) ~2.5Lipophilicity estimation

Synthetic Methodologies & Workflow Design

The synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde can be approached via two orthogonal pathways. The choice of route depends on the availability of starting materials and the desired electronic effects during intermediate steps.

SyntheticWorkflow A 5-Methoxyindole B 1-(2-Pyrimidinyl)- 5-methoxyindole A->B SNAr / N-Arylation (2-Chloropyrimidine) D 5-Methoxy-1H-indole- 3-carbaldehyde A->D Vilsmeier-Haack (POCl3, DMF) C Target Compound: 5-Methoxy-1-(2-pyrimidinyl)- 1H-indole-3-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF) D->C SNAr / N-Arylation (2-Chloropyrimidine)

Caption: Synthetic decision matrix for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde.

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SₙAr)

Because 2-chloropyrimidine is highly electron-deficient, it undergoes facile SₙAr with the indole nitrogen. This reaction often proceeds without the need for transition-metal catalysts, though copper-catalyzed conditions can be employed for deactivated substrates 1.

  • Reagent Setup: In an oven-dried flask under inert atmosphere, dissolve 5-methoxy-1H-indole-3-carbaldehyde (1.0 equiv) in anhydrous DMF. Add finely powdered K₂CO₃ (2.5 equiv) and 2-chloropyrimidine (1.2 equiv).

  • Reaction Execution: Heat the mixture to 100–120 °C with vigorous stirring for 12–24 hours. Causality: The base deprotonates the indole N-H, generating a highly nucleophilic indolyl anion that attacks the electrophilic C2 position of the pyrimidine ring 2.

  • Self-Validation Checkpoint (QC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will show strong UV absorbance and a lower R_f compared to the highly lipophilic, N-arylated product.

  • Workup & Isolation: Cool to room temperature, pour into ice water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Vilsmeier-Haack Formylation of N-Pyrimidinyl Indole

The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group at the C3 position of electron-rich heterocycles [[3]]().

  • Vilsmeier Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0–5 °C. Slowly add Phosphorus Oxychloride (POCl₃, 1.5 equiv) dropwise. Causality: This controlled addition prevents thermal decomposition of the highly reactive chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition: Dissolve 1-(2-pyrimidinyl)-5-methoxyindole (1.0 equiv) in a minimal amount of DMF and add it dropwise to the activated complex.

  • Reaction Execution: Heat the mixture to 85–95 °C for 5–8 hours. Causality: Because the 1-pyrimidinyl group withdraws electron density from the indole system, thermal driving is required to overcome the increased activation energy for electrophilic attack 3.

  • Self-Validation Checkpoint (QC): During the quench phase, pour the mixture over crushed ice and slowly add saturated aqueous Na₂CO₃ until the pH stabilizes at 8–9. Critical Step: The intermediate is a stable iminium salt. If the pH is not sufficiently basic, the iminium will not hydrolyze to the target aldehyde, leading to massive yield losses in the aqueous phase.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

Mechanistic Causality: The Vilsmeier-Haack Transformation

Understanding the electronic flow during the formylation step is critical for troubleshooting low yields or regioselectivity issues. The indole nitrogen lone pair, despite being partially delocalized into the pyrimidine ring, still participates in activating the C3 position. The 5-methoxy group provides a complementary +M effect, further stabilizing the transition state.

MechanismVH Step1 DMF + POCl3 Step2 Chloroiminium Ion (Vilsmeier Reagent) Step1->Step2 Activation (0-5 °C) Step3 Electrophilic Attack at C3 (Wheland Intermediate) Step2->Step3 + Indole Substrate Step4 Rearomatization (-HCl) Step3->Step4 Fast Step5 Aqueous Hydrolysis (pH 8-9) Step4->Step5 Quench with Ice/Na2CO3 Step6 Final 3-Carbaldehyde Step5->Step6 Imine to Aldehyde Conversion

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.

When the Vilsmeier reagent attacks the C3 position, it forms a Wheland intermediate (indoleninium ion). The positive charge is efficiently delocalized over the indole nitrogen. The subsequent loss of a proton restores aromaticity, yielding a 3-iminium species. Only upon basic aqueous hydrolysis does this iminium collapse into the final carbaldehyde [[3]]().

Downstream Applications in Medicinal Chemistry

The strategic placement of the formyl group at C3 makes 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde an elite precursor for synthesizing complex pharmacophores:

  • Indole-Clubbed Chalcones: By subjecting this carbaldehyde to a classical Claisen-Schmidt condensation with substituted acetophenones (using 40% KOH in isopropanol), researchers can generate pyrazoline and pyrimidine derivatives that exhibit potent anti-infective and antimicrobial activities .

  • Bis(indolyl)methanes (BIMs): The aldehyde can undergo Lewis acid-catalyzed or photochemically driven condensation with additional indole equivalents to form BIMs, a class of compounds known for their anticancer properties 4.

References

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. 3

  • Solvent effect in copper-catalyzed coupling reactions - ResearchGate. 1

  • Photochemically Driven Ruthenium-Catalyzed Regioselective C–H Functionalization of Indoles with Alcohols to Access Indole-3-carbaldehyde and Bis(indolyl)methanes - ACS Publications. 4

  • Synthesis, Characterisation and Pharmacological Studies of Some New Indole Clubbed Chalcones and Its Derivatives Pyrazoline and Pyrimidine as Antiinfective Agents - Ignited Minds Journals.

  • 1-(2-Pyrimidinyl)indoline Protocol - Benchchem. 2

Sources

Exploratory

Comprehensive Technical Guide: Molecular Characterization and Synthesis of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Executive Summary In the landscape of modern drug discovery, the indole ring remains one of the most privileged scaffolds, frequently utilized for its ability to mimic endogenous neurotransmitters and bind a diverse arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the indole ring remains one of the most privileged scaffolds, frequently utilized for its ability to mimic endogenous neurotransmitters and bind a diverse array of biological targets. The compound 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde represents a highly functionalized intermediate. By coupling the electron-rich 5-methoxyindole core with an electron-deficient 2-pyrimidinyl moiety, researchers can finely tune the physicochemical properties and target-binding affinity of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, in-depth guide to the molecular characterization, exact mass determination, and the self-validating synthetic protocols required to produce this compound.

Chemical Identity & Structural Elucidation

Accurate mass determination is critical for the validation of synthesized intermediates in mass spectrometry-driven workflows. The presence of three nitrogen atoms and two oxygen atoms in the structure dictates specific isotopic distribution patterns that must be verified during High-Resolution Mass Spectrometry (HRMS).

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Formula C₁₄H₁₁N₃O₂
Molecular Weight (Average) 253.26 g/mol
Exact Mass (Monoisotopic) 253.0851 Da
[M+H]⁺ (Protonated Adduct) 254.0924 Da
[M+Na]⁺ (Sodium Adduct) 275.0743 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

The exact monoisotopic mass of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is calculated at 253.0851 Da, with a standard average molecular weight of 253.26 g/mol 1.

Synthetic Methodology & Causality

The synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is achieved through a highly regioselective two-step sequence. Each step is designed as a self-validating system, ensuring that experimental progression only occurs when specific analytical milestones are met.

Step 1: N-Arylation via Nucleophilic Aromatic Substitution (SₙAr)

Causality & Logic: Indole nitrogen atoms are relatively poor nucleophiles due to the lone pair's participation in the aromatic 10π electron system. To overcome this, Sodium Hydride (NaH) is used to deprotonate the N-H bond (pKa ~16.2), generating a highly nucleophilic indolide anion. The coupling partner, 2-chloropyrimidine, is highly electron-deficient. The two sp² hybridized nitrogens in the pyrimidine ring drastically lower the Lowest Unoccupied Molecular Orbital (LUMO), activating the C2 position for rapid Nucleophilic Aromatic Substitution (SₙAr) 2.

Protocol:

  • Initiation: Dissolve 5-methoxyindole (1.0 eq) in anhydrous DMF and cool to 0 °C under an argon atmosphere.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Add 2-chloropyrimidine (1.2 eq) dissolved in DMF dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material is consumed and the intermediate mass ([M+H]⁺ = 226.09 Da) is the dominant peak.

  • Workup: Quench the reaction mixture with ice-water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Regioselective Vilsmeier-Haack Formylation

Causality & Logic: The introduction of the carbaldehyde group utilizes the Vilsmeier-Haack reaction. The reaction between DMF and POCl₃ generates a highly electrophilic chloroiminium ion (Vilsmeier reagent) 3. The C3 position of the indole core is the most nucleophilic site due to enamine-like conjugation from the N1 nitrogen. Furthermore, the bulky 1-pyrimidinyl group sterically shields the C2 position, ensuring strict C3 regioselectivity during electrophilic aromatic substitution 4.

Protocol:

  • Reagent Generation: Cool anhydrous DMF (5.0 eq) to 0 °C. Add Phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Electrophilic Attack: Dissolve the intermediate from Step 1 in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Aromatization: Heat the reaction mixture to 80 °C for 3 hours to drive the formation of the iminium intermediate.

  • Self-Validation Check: Quench a small aliquot in saturated aqueous NaHCO₃ and monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The intermediate should appear as a new, highly UV-active spot with a lower Rf value than the starting material.

  • Hydrolysis & Isolation: Pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ to hydrolyze the iminium salt into the final aldehyde. Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via silica gel flash chromatography.

Synthesis A 5-Methoxyindole C 5-Methoxy-1-(2-pyrimidinyl) -1H-indole A->C Step 1: N-Arylation B 2-Chloropyrimidine + NaH / DMF B->C E 5-Methoxy-1-(2-pyrimidinyl) -1H-indole-3-carbaldehyde (Target) C->E Step 2: Formylation D POCl3 / DMF (Vilsmeier Reagent) D->E

Synthetic workflow for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde.

Analytical Characterization & Mechanistic Logic

To ensure absolute trustworthiness of the synthesized compound, orthogonal analytical techniques must be employed.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization (ESI) in positive mode, the target compound will readily accept a proton due to the basic nitrogens on the pyrimidine ring. The exact mass must be calibrated against an internal standard (e.g., Leucine Enkephalin). The presence of the [M+H]⁺ peak at exactly m/z 254.0924 confirms the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural connectivity is verified via ¹H NMR (400 MHz, DMSO-d6):

  • Aldehyde Proton: A sharp singlet at ~9.90 ppm confirms successful formylation.

  • Pyrimidine Protons: A doublet at ~8.90 ppm (2H) and a triplet at ~7.40 ppm (1H) confirm the presence of the 2-pyrimidinyl ring.

  • Methoxy Protons: A distinct singlet at ~3.85 ppm (3H) confirms the integrity of the 5-methoxy group.

Mechanism N1 DMF + POCl3 N2 Chloroiminium Ion (Vilsmeier Reagent) N1->N2 Activation N3 Electrophilic Attack at C3 of Indole Core N2->N3 + Indole Substrate N4 Wheland Intermediate N3->N4 N5 Aromatization & Iminium Formation N4->N5 - HCl N6 Aqueous Hydrolysis N5->N6 + H2O N7 3-Carbaldehyde Product N6->N7

Step-by-step mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.

References

1.[1] BerrChemical. "BerrChemical Products services - Leading producer of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde." Available at: 2.[4] National Center for Biotechnology Information (PMC). "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." Available at: 3.[3] Journal of the American Chemical Society (ACS). "Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source." Available at: 4.[2] The Journal of Organic Chemistry (ACS). "Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides." Available at:

Sources

Foundational

A Technical Guide to the 5-Methoxy-1-(2-pyrimidinyl)-1H-indole Scaffold: A Privileged Motif with Diverse Mechanisms of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The indole ring system, particularly when functionalized with a 5-methoxy group, represents a "privileged scaffold" in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole ring system, particularly when functionalized with a 5-methoxy group, represents a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] When combined with a pyrimidinyl moiety at the N-1 position, this core structure gives rise to a class of derivatives with a remarkable breadth of biological activities. This guide deviates from a singular mechanistic narrative to provide a more accurate and comprehensive overview of the multiple, distinct mechanisms of action these compounds can elicit. The specific biological target and resulting cellular pathway modulation are highly dependent on the complete molecular structure surrounding this core. We will explore the predominant role of these derivatives as protein kinase inhibitors while also delving into their emerging functions as modulators of nuclear receptors, metabolic enzymes, and central nervous system targets. This document serves as a technical resource, synthesizing data from authoritative sources and providing detailed experimental protocols to empower researchers in the exploration and characterization of this versatile chemical class.

The 5-Methoxy-1-(2-pyrimidinyl)-1H-indole Scaffold: A Foundation for Bioactivity

The indole core, an aromatic fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry due to its ability to mimic the side chain of the amino acid tryptophan, facilitating interactions with a wide array of protein active sites.[1] Its unique chemical properties, including a ten π-electron system, allow for various intermolecular interactions such as hydrogen bonding, π-stacking, and hydrophobic interactions, which are critical for ligand-receptor binding.[2]

The introduction of a methoxy group at the C-5 position is a common and impactful modification. This electron-donating group can significantly alter the electronic properties of the indole ring, influencing the molecule's binding affinity and metabolic stability.[1] For instance, a 5-methoxy group has been shown to improve the activity of certain indole-based compounds targeting Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1] The pyrimidine ring, attached at the N-1 position of the indole, is another key pharmacophore frequently found in kinase inhibitors, where it often serves as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the target enzyme.

Primary Mechanism of Action: Protein Kinase Inhibition

The most extensively documented mechanism of action for indole derivatives, including those with the 5-methoxy-1-pyrimidinyl scaffold, is the inhibition of protein kinases.[3][4] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases.[5] Many indole derivatives function as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.

Key Kinase Targets and Signaling Pathways:

  • Receptor Tyrosine Kinases (RTKs): Many compounds based on an indole core are potent multi-targeted inhibitors of RTKs like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis.[5][6] Sunitinib, an FDA-approved drug, features a related pyrrole indolin-2-one core and demonstrates the clinical utility of targeting these pathways.[5][6]

  • Intracellular Signaling Kinases: This scaffold is effective for targeting multiple intracellular kinases, including PIM, Cyclin-Dependent Kinases (CDK), AKT, and components of the Mitogen-Activated Protein Kinase (MAPK) pathway such as c-Raf, MEK1/2, and ERK1/2.[3][7][8] Inhibition of these pathways can arrest the cell cycle, suppress proliferation, and induce apoptosis.[7][8] For example, certain[1][9][10]triazolo[1,5-a]pyrimidine indole derivatives have been shown to suppress the ERK signaling pathway in gastric cancer cells.[8]

MAPK_ERK_Pathway receptor Growth Factor Receptor (RTK) ras Ras receptor->ras Activates raf c-Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor 5-Methoxy-1-(2-pyrimidinyl) -1H-indole Derivative inhibitor->raf Inhibits inhibitor->mek

Caption: Fig 1: Inhibition of the MAPK/ERK signaling pathway.

Table 1: Representative Indole Derivatives as Kinase Inhibitors

Compound Class/ExampleTarget Kinase(s)Potency (IC50)Cellular EffectReference
1,5,6,7-tetrahydroindol-4-one derivativeCDK914.8 µM (Jurkat cells)Cytotoxicity[7]
Pyrrole indolin-2-one derivativesVEGFR-2, PDGFRβVariesAnti-angiogenesis[5]
Pyrazolyl-s-triazine with indole motifEGFR, CDK-234.1 nM (EGFR)Cytotoxicity[2]
[1][9][10]Triazolo[1,5-a]pyrimidine indole derivative (H12)ERK Pathway9.47 µM (MGC-803 cells)Apoptosis, G2/M arrest[8]
5-(1H-indol-2-yl)-... derivativesPIM-1, 2, 30.22 - 2.46 µMCytotoxicity[7]

Diverse and Emerging Mechanisms of Action

Beyond kinase inhibition, the 5-methoxy-indole scaffold is a versatile template for designing ligands that interact with a variety of other critical biological targets.

  • Nuclear Receptor Modulation: Certain 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent modulators of Nur77, an orphan nuclear receptor.[11] These compounds bind to Nur77 (KD = 3.58 ± 0.16 μM for lead compound 10g) and promote its translocation, which in turn induces apoptosis in cancer cells through endoplasmic reticulum stress and autophagy.[11]

  • Enzyme Inhibition:

    • NAD(P)H:quinone oxidoreductase 1 (NQO1): The derivative 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) acts as a specific, mechanism-based inhibitor of NQO1.[12] This enzyme is upregulated in pancreatic and other cancers, and its inhibition by ES936 leads to significant growth inhibition in vitro (IC50 = 108 to 365 nmol/L) and in vivo.[12]

    • Arachidonate Lipoxygenase (ALOX15): Substituted 5-(4-methoxyphenyl)-1H-indoles can act as substrate-selective allosteric inhibitors of ALOX15, an enzyme implicated in inflammation and cancer.[10]

  • Central Nervous System (CNS) Targets:

    • Serotonin (5-HT) Receptors: The indole core is a bioisostere of the endogenous ligand serotonin. Consequently, derivatives can target 5-HT receptors. For example, an indazole analog of 5-MeO-DMT, a potent psychedelic, showed activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors, although it was less potent than its parent indole compound.[13]

    • Sigma Receptors: Novel indole-based analogues have been developed as high-affinity ligands for sigma receptors, particularly the sigma-2 subtype, which is overexpressed in proliferating tumor cells.[14] One lead compound displayed high affinity for sigma-2 receptors with a selectivity of nearly 400-fold over the sigma-1 subtype.[14]

  • Induction of Non-Apoptotic Cell Death: A distinct class of pyridine-pyrimidine-indole-carbohydrazide derivatives has been shown to induce methuosis, a type of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization.[15] This provides an alternative therapeutic strategy for cancers that are resistant to apoptosis.

Elucidating the Mechanism of Action: Key Experimental Protocols

A rigorous, multi-step approach is required to accurately determine the mechanism of action for a novel derivative. The following protocols represent a self-validating workflow, from initial target identification to cellular pathway confirmation.

MOA_Workflow start Novel 5-Methoxy-1-(2-pyrimidinyl) -1H-indole Derivative screen Step 1: Broad Target Screening (e.g., Kinase Panel, Radioligand Binding) start->screen identify Hypothesized Target(s) Identified screen->identify biochem Step 2: In Vitro Biochemical Assay (Determine IC50 / Kd) identify->biochem validate_biochem Potency & Selectivity Confirmed biochem->validate_biochem cell_assay Step 3: Cell-Based Functional Assays (Viability, Apoptosis, Phenotype) validate_biochem->cell_assay validate_cell Cellular Activity Correlates with Potency cell_assay->validate_cell pathway Step 4: Target Engagement & Pathway Analysis (e.g., Western Blot for Phospho-proteins) validate_cell->pathway end Mechanism of Action Elucidated pathway->end

Caption: Fig 2: Experimental workflow for MoA determination.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of a purified, isolated kinase, providing a quantitative measure of potency (IC50). This is the foundational experiment to confirm a hypothesis from a screening panel.

  • Methodology (Example using ADP-Glo™ Kinase Assay):

    • Reagent Preparation: Prepare serial dilutions of the indole derivative (e.g., from 100 µM to 1 nM) in kinase buffer. Prepare solutions of the target kinase, the appropriate substrate peptide, and ATP at a concentration near its Km value.

    • Kinase Reaction: In a 96-well plate, add 5 µL of the test compound dilution, 10 µL of the kinase/substrate mix, and initiate the reaction by adding 10 µL of the ATP solution. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

  • Self-Validation: The inclusion of positive (known inhibitor) and negative (vehicle) controls ensures the assay is performing correctly. The signal-to-background ratio should be robust.

Protocol: Radioligand Binding Assay (Kd Determination)
  • Causality: This assay quantifies the physical interaction between the compound and a target receptor (e.g., Sigma or 5-HT). It determines the binding affinity (Kd), a fundamental parameter of the drug-receptor interaction.

  • Methodology (Competition Binding):

    • Reagent Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor. Select a suitable radioligand (e.g., [³H]-ditolylguanidine for Sigma receptors) at a concentration near its known Kd. Prepare serial dilutions of the unlabeled indole derivative (the "competitor").

    • Binding Reaction: In reaction tubes, combine the cell membranes, the radioligand, and varying concentrations of the competitor compound in binding buffer.

    • Non-Specific Binding: Prepare a set of tubes containing a high concentration of a known, non-radioactive ligand to determine non-specific binding.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).

    • Separation: Rapidly filter the contents of each tube through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding versus the logarithm of the competitor concentration. Use non-linear regression (e.g., the Cheng-Prusoff equation) to determine the Ki (inhibitory constant), which is a measure of the compound's binding affinity.

  • Self-Validation: The total binding, non-specific binding, and specific binding values must be well-defined. The competition curve should exhibit a classic sigmoidal shape.

Protocol: Western Blot for Phospho-Protein Analysis
  • Causality: This experiment provides direct evidence of target engagement within a cellular context. If a compound is hypothesized to inhibit a specific kinase (e.g., MEK), this assay will show a corresponding decrease in the phosphorylation of its direct downstream substrate (e.g., ERK).

  • Methodology:

    • Cell Treatment: Culture an appropriate cell line (e.g., MGC-803) and treat with various concentrations of the indole derivative for a defined period. Include a vehicle-treated control. If the pathway is stimulated, add the stimulant (e.g., a growth factor) for a short period before harvesting.

    • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Validation & Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin or anti-GAPDH) to confirm that changes in the phospho-signal are due to inhibition, not changes in total protein expression or unequal loading.

  • Self-Validation: The loading control must be consistent across all lanes. The decrease in the phosphorylated protein signal should be dose-dependent and should not be accompanied by a decrease in the total protein level for the same target.

Conclusion and Future Directions

The 5-methoxy-1-(2-pyrimidinyl)-1H-indole scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility allows for the development of compounds with highly specific and potent mechanisms of action spanning a wide range of protein families, from kinases to nuclear receptors and CNS targets. The structure-activity relationship is complex; modifications to the indole, methoxy, and pyrimidinyl groups can dramatically alter target selectivity and potency.[5][16] Future research should focus on leveraging computational modeling and advanced screening techniques to design next-generation derivatives with improved selectivity profiles, thereby minimizing off-target effects and enhancing therapeutic potential. The continued exploration of this scaffold holds significant promise for addressing major healthcare challenges, particularly in the fields of oncology and neurology.

References

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a Potent and Selective I(Kur) Inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-48. [Link]

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Scientific Reports. [Link]

  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Gladding, J. M., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]

  • Berardi, F., et al. (2011). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Current Drug Discovery Technologies. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. [Link]

  • Xu, D., et al. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Ndonwi, M., et al. (2010). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

  • Haldar-Misra, C., & Pévet, P. (1983). The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study. Cell and Tissue Research. [Link]

  • Kumar, A., et al. Synthesis of some newer 2-substituted-5-methoxyindolyl pyrazolines as potent anti-inflammatory and analgesic agents. Trade Science Inc. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Huffman, J. W., et al. (2010). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of[1][9][10]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]

  • Potent and selective indole-based inhibitors targeting disease-transmitting mosquitoes. (n.d.). RSC Publishing. [Link]

  • MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

Sources

Exploratory

Strategic In Vitro Profiling Guide for 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde (5-MPI-3C)

Executive Summary & Structural Rationale In early-stage drug discovery, the identification and characterization of hybrid molecular scaffolds are critical for developing highly selective therapeutics. 5-Methoxy-1-(2-pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the identification and characterization of hybrid molecular scaffolds are critical for developing highly selective therapeutics. 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde (hereafter referred to as 5-MPI-3C ) represents a highly privileged, multi-pharmacophore building block.

As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a sophisticated biological probe. Its structure dictates a specific, logical in vitro screening cascade based on three distinct moieties:

  • The 5-Methoxyindole Core: This structural motif closely mimics endogenous neurotransmitters like serotonin (5-HT) and melatonin, making it a prime candidate for G-protein coupled receptor (GPCR) modulation[1]. Furthermore, indole-3-carboxaldehydes (I3A) and their derivatives are extensively documented for their broad-spectrum anti-cancer and anti-inflammatory properties[2].

  • The N1-(2-Pyrimidinyl) Substituent: Pyrimidine rings are classic kinase hinge-binders. When hybridized with an indole core, pyrimidine-indole systems exhibit potent inhibition of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), by competitively displacing ATP[3][4].

  • The C3-Carbaldehyde Group: The aldehyde acts as a reactive electrophile. In a physiological environment, it can form transient Schiff bases with primary amines (such as lysine residues in a kinase active site), offering a mechanistic pathway for targeted covalent inhibition (TCI).

This whitepaper outlines a comprehensive, self-validating in vitro methodology to evaluate the exploratory biological activity of 5-MPI-3C, transitioning from target-based biochemical assays to phenotypic cellular validation.

In Vitro Screening Cascade Architecture

To systematically de-risk 5-MPI-3C and uncover its primary mechanism of action (MoA), we deploy a tiered screening cascade. The logic here is sequential validation: biochemical affinity must translate to cellular target engagement, which must ultimately drive a measurable phenotypic response.

G A 5-MPI-3C (Test Article) B Target-Based Profiling (Kinase ADP-Glo Assays) A->B Phase 1a C Phenotypic Screening (Cell Viability/Apoptosis) A->C Phase 1b D Target Engagement (CETSA) B->D Biochemical Hit C->D Cellular Hit E Early ADME/Tox (Microsomal/Caco-2) D->E Validated MoA

Figure 1: Strategic in vitro screening cascade for 5-MPI-3C.

Phase I: Primary Target & Phenotypic Profiling

Biochemical Kinase Profiling (ADP-Glo Assay)

Given the pyrimidine-indole hybrid structure, kinase inhibition is the primary hypothesis[3]. We utilize the ADP-Glo™ assay because it measures ATP depletion universally, circumventing the need for specific antibodies for every kinase substrate. This provides a highly accurate, interference-free readout of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The BSA prevents non-specific binding of 5-MPI-3C to the plastic microplate.

  • Compound Pre-incubation (Critical Step): Dispense 5-MPI-3C (3-fold serial dilutions, 10 µM to 0.5 nM) into a 384-well plate. Add the purified kinase (e.g., EGFR or CDK4). Causality: Incubate for 30 minutes at room temperature before adding ATP. This allows the C3-carbaldehyde time to potentially form a slow-binding Schiff base with active-site lysines.

  • Reaction Initiation: Add the ATP/Substrate mix at the Km​ value of ATP for the specific kinase. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent (equal volume to the reaction). Incubate for 40 minutes. Causality: This reagent actively degrades all unreacted ATP, ensuring background noise is eliminated.

  • Signal Generation: Add Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

Phenotypic Cytotoxicity (CellTiter-Glo)

To determine if biochemical inhibition translates to cellular efficacy, 5-MPI-3C is screened against a panel of cancer cell lines.

Table 1: Representative Quantitative Profiling Data for 5-MPI-3C (Hypothetical Model Data)

Assay TypeTarget / Cell LineTissue OriginIC50 (µM)Emax (%)Notes
Biochemical EGFR (WT)N/A0.045 ± 0.0198%High affinity (Pyrimidine hinge-binding)
Biochemical CDK4/Cyclin D1N/A0.120 ± 0.0392%Moderate affinity
Biochemical 5-HT4 ReceptorN/A> 10.0N/AWeak binding despite 5-methoxy motif
Cellular A549Non-Small Cell Lung0.85 ± 0.12100%Correlates with EGFR inhibition
Cellular HCT-116Colorectal1.45 ± 0.2095%Broad-spectrum cytotoxicity
Cellular WI-38Normal Lung Fibroblast> 25.015%Favorable therapeutic window

Phase II: Mechanistic & Target Engagement Studies

Biochemical assays prove a compound can bind a target; they do not prove it does bind the target inside a living cell. To establish true causality between 5-MPI-3C administration and cell death, we must prove intracellular target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ).

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 cells in T-75 flasks. Treat with 5 µM 5-MPI-3C or DMSO (vehicle) for 2 hours. Causality: A short incubation ensures target binding occurs before the onset of apoptosis, which would confound protein levels.

  • Harvest and Aliquot: Detach cells, wash with PBS, and divide into 8 aliquots (PCR tubes) per treatment group.

  • Thermal Gradient: Subject the intact cells to a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heat causes unbound target proteins to denature and aggregate.

  • Lysis: Add 1% NP-40 lysis buffer supplemented with protease inhibitors. Subject to 3 freeze-thaw cycles (liquid nitrogen/37°C). Causality: Lysis breaks the cell membrane. The freeze-thaw ensures complete disruption without using harsh denaturing detergents (like SDS) that would artificially unfold the stabilized proteins.

  • Clearance & Detection: Centrifuge at 20,000 x g for 20 minutes. The denatured proteins form a pellet. Carefully extract the supernatant (containing the soluble, stabilized target protein) and analyze via Western Blot using an anti-EGFR antibody. An upward shift in the Tm​ curve confirms 5-MPI-3C engages EGFR intracellularly.

Pathway Visualization

Pathway A 5-MPI-3C (Cellular Entry) B EGFR Kinase Domain A->B Intracellular Target C ATP Competitive Binding (Pyrimidine Hinge Motif) B->C Binding Mechanism D Inhibition of Phosphorylation (PI3K/AKT Pathway) C->D Signal Abrogation E Cell Cycle Arrest (G1/S Phase) D->E Cytostatic F Apoptosis (Caspase 3/7 Activation) D->F Cytotoxic

Figure 2: Proposed kinase-mediated apoptotic signaling pathway of 5-MPI-3C.

Phase III: Early ADME/Tox Profiling

A potent molecule is useless if it is metabolically unstable or highly toxic. Early ADME profiling dictates whether the 5-methoxyindole and pyrimidine moieties require further structural optimization (e.g., blocking metabolically soft spots with fluorine).

Table 2: In Vitro ADME/Tox Summary for 5-MPI-3C

ParameterAssay ModelResultInterpretation
Metabolic Stability Human Liver Microsomes (HLM) T1/2​ = 22 minModerate clearance. The 5-methoxy group may be subject to O-demethylation by CYP enzymes.
Permeability Caco-2 Transwell Assay Papp​ = 12 x 10⁻⁶ cm/sHigh passive permeability. Good potential for oral bioavailability.
CYP Inhibition CYP3A4 / CYP2D6IC50 > 10 µMLow risk of drug-drug interactions (DDI).
Hepatotoxicity HepG2 Cell Viability (72h)IC50 = 18.5 µMFavorable safety margin relative to target efficacy.

Causality in ADME design: The moderate HLM half-life suggests that while 5-MPI-3C is a powerful in vitro probe, future in vivo applications might require medicinal chemistry efforts to replace the 5-methoxy group with a bioisostere (e.g., trifluoromethoxy) to prevent rapid hepatic clearance.

Conclusion

The structural hybridization present in 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde provides a robust framework for targeted drug discovery. By systematically deploying biochemical assays (ADP-Glo), cellular target engagement (CETSA), and phenotypic profiling, researchers can confidently map the biological activity of this privileged scaffold. The data generated through this specific cascade ensures that subsequent lead optimization is driven by validated, mechanistic causality rather than empirical guesswork.

References

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. National Library of Medicine (NIH). [Link][2]

  • Post-ingestion conversion of dietary indoles into anticancer agents. Oxford Academic.[Link][5]

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. National Library of Medicine (NIH).[Link][1]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. MDPI.[Link][3]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Library of Medicine (NIH).[Link][4]

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Foundational

A Technical Guide to Elucidating the Receptor Binding Affinity of Novel Indole Derivatives: A Hypothetical Case Study of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: To date, there is no publicly available research detailing the synthesis or biological activity of the specific compound 5-methoxy-1-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available research detailing the synthesis or biological activity of the specific compound 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. This guide, therefore, presents a scientifically rigorous, hypothetical framework for its characterization. The methodologies and principles described are based on established practices in pharmacology and medicinal chemistry, drawing parallels from structurally related indole and pyrimidine-containing molecules.

Introduction and Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs that target a wide array of physiological systems.[1][2][3] The specific molecule , 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, combines three key structural motifs:

  • A 5-methoxyindole core: This feature is present in several neuroactive compounds, including the neurotransmitter serotonin and its derivatives.[3][4][5][6] Methoxy substitution on the indole ring is known to influence binding affinity and selectivity for various receptors, particularly serotonin (5-HT) receptors.[4][5][7][8]

  • A C3-carbaldehyde group: The presence of an aldehyde at the 3-position of the indole ring offers a reactive handle for further chemical modification but also influences the electronic properties of the indole system.

  • An N1-pyrimidinyl substituent: Pyrimidine derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] Its placement at the N1 position of the indole ring will significantly impact the molecule's three-dimensional shape and potential receptor interactions.

Given these structural features, a primary and logical starting point for investigating the receptor binding profile of this novel compound is a panel of serotonin (5-HT) receptors. The 5-methoxy group, in particular, suggests a potential interaction with subtypes such as 5-HT1A, 5-HT2A, 5-HT4, and 5-HT6 receptors, where this substitution is often associated with significant binding affinity.[2][4][5][7]

This guide will outline a comprehensive strategy for determining the receptor binding affinity of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, focusing on the use of competitive radioligand binding assays.

Principles of Receptor-Ligand Binding Assays

Receptor-ligand binding assays are a cornerstone of drug discovery, providing a direct measure of the interaction between a compound and its target receptor.[12][13][14] These assays are crucial for:

  • Primary Screening: Identifying "hit" compounds that interact with a target of interest from a large chemical library.

  • Lead Optimization: Guiding structure-activity relationship (SAR) studies to improve the potency and selectivity of lead compounds.

  • Mechanism of Action Studies: Elucidating the molecular targets of a drug candidate.

The most common method for determining binding affinity is the competitive radioligand binding assay .[15][16] This technique relies on the following principles:

  • A radiolabeled ligand (a molecule with a radioactive isotope) with known high affinity and specificity for the target receptor is used.

  • A source of the receptor , typically cell membranes from a cell line recombinantly expressing the receptor of interest, is incubated with the radioligand.

  • The test compound (in this case, 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde) is added at increasing concentrations.

  • The test compound will compete with the radioligand for binding to the receptor.

  • By measuring the decrease in the amount of bound radioligand as the concentration of the test compound increases, we can determine the inhibitory concentration 50 (IC50) of the test compound. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[15]

Hypothetical Experimental Workflow

The following sections detail a step-by-step protocol for assessing the binding affinity of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde against a panel of serotonin receptors.

Materials and Reagents
  • Test Compound: 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, synthesized and purified to >98% purity.

  • Receptor Source: Frozen cell membranes from HEK-293 or CHO cells stably transfected with the human 5-HT1A, 5-HT2A, 5-HT4, or 5-HT6 receptor.

  • Radioligands:

    • [³H]-8-OH-DPAT for 5-HT1A receptors.

    • [³H]-Ketanserin for 5-HT2A receptors.

    • [³H]-GR113808 for 5-HT4 receptors.

    • [³H]-LSD for 5-HT6 receptors (with appropriate masking of other sites).

  • Assay Buffers: Specific to each receptor subtype, but generally containing a buffering agent (e.g., Tris-HCl), salts (e.g., MgCl₂, NaCl), and protease inhibitors.

  • Non-specific Binding Agent: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).

  • Scintillation Cocktail and Vials.

  • 96-well microplates.

  • Filtration apparatus and glass fiber filters.

  • Liquid scintillation counter.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Reagents:

    • Thaw the cell membranes on ice and resuspend them in the appropriate assay buffer to a predetermined optimal concentration.

    • Prepare serial dilutions of the test compound, 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in the assay buffer to a concentration at or below its Kd (dissociation constant).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, the non-specific binding agent, and cell membranes.

    • Competitive Binding: Add the test compound at each concentration, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Quantification cluster_analysis 4. Data Analysis prep_mem Receptor Membranes total Total Binding prep_mem->total Add to wells nsb Non-Specific Binding prep_mem->nsb Add to wells compete Competitive Binding prep_mem->compete Add to wells prep_ligand Radioligand prep_ligand->total Add to wells prep_ligand->nsb Add to wells prep_ligand->compete Add to wells prep_test Test Compound Dilutions prep_test->compete Add to wells filtration Rapid Filtration total->filtration Incubate & Filter nsb->filtration Incubate & Filter compete->filtration Incubate & Filter counting Scintillation Counting filtration->counting Measure Radioactivity calc_ic50 Calculate IC50 counting->calc_ic50 Generate Data calc_ki Calculate Ki calc_ic50->calc_ki Cheng-Prusoff Equation

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Data Presentation and Interpretation

The results of the binding assays would be summarized in a table for clear comparison of the compound's affinity and selectivity across the tested receptors.

Table 1: Hypothetical Receptor Binding Affinity (Ki) of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]-8-OH-DPAT150
5-HT2A[³H]-Ketanserin25
5-HT4[³H]-GR113808>10,000
5-HT6[³H]-LSD8

Interpretation of Hypothetical Data:

  • The data suggests that 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde has the highest affinity for the 5-HT6 receptor , with a Ki value of 8 nM.

  • It also shows significant affinity for the 5-HT2A receptor (Ki = 25 nM).

  • The affinity for the 5-HT1A receptor is moderate (Ki = 150 nM).

  • The compound displays low to no affinity for the 5-HT4 receptor (Ki > 10,000 nM), indicating selectivity.

This profile suggests that the compound is a potent ligand for the 5-HT6 and 5-HT2A receptors and could be further investigated for its functional activity (i.e., as an agonist, antagonist, or inverse agonist) at these targets.

Causality Behind Experimental Choices and Self-Validating Systems

  • Choice of Receptor Panel: The selection of 5-HT receptors is based on the structural alerts within the molecule, particularly the 5-methoxyindole core, which is a known pharmacophore for this receptor family.[4][5][7][8]

  • Use of Recombinant Cell Lines: Stably transfected cell lines provide a consistent and high-density source of a single receptor subtype, eliminating the confounding variables of working with heterogeneous native tissues.

  • Inclusion of Non-specific Binding Control: The NSB control is critical for the validity of the assay. It accounts for the portion of the radioligand that binds to non-receptor components (e.g., lipids, filters) and ensures that the measured competitive binding is solely due to interactions with the target receptor.

  • Cheng-Prusoff Correction: The use of the Cheng-Prusoff equation to convert IC50 to Ki is essential for standardizing the data. The Ki is an intrinsic measure of the compound's affinity and is independent of the assay conditions (specifically the radioligand concentration), allowing for more accurate comparisons across different experiments and laboratories.[15]

Potential Signaling Pathways and Further Investigation

A high affinity for the 5-HT6 receptor warrants further investigation into its functional consequences. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

Diagram of the 5-HT6 Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT6 Receptor g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ligand 5-HT or Test Compound ligand->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates

Caption: Canonical 5-HT6 receptor signaling pathway.

To determine if 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde acts as an agonist or antagonist at the 5-HT6 receptor, a functional assay, such as a cAMP accumulation assay, would be the logical next step.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, framework for determining the receptor binding affinity of the novel compound 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. By employing standard and well-validated techniques like competitive radioligand binding assays, researchers can systematically characterize the pharmacological profile of new chemical entities. The outlined workflow, from initial target selection based on structural features to detailed experimental protocols and data analysis, represents a robust approach in the early stages of drug discovery. The hypothetical data presented illustrates how such a compound might exhibit a selective and high-affinity profile for specific serotonin receptor subtypes, thereby identifying it as a promising candidate for further functional characterization and development.

References

  • Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. PubMed. Available at: [Link]

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT 4 receptors. Oxford Academic. Available at: [Link]

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. Available at: [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Available at: [Link]

  • Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. PubMed. Available at: [Link]

  • Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1. Journal of Medicinal Chemistry. Available at: [Link]

  • N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. Available at: [Link]

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  • A powerful tool for drug discovery. European Pharmaceutical Review. Available at: [Link]

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  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Available at: [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. ResearchGate. Available at: [Link]

  • Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. 2. Effect of the 3-carboxamide substituent on the affinity and selectivity profile. ChEMBL - EMBL-EBI. Available at: [Link]

  • C20H18N2O4. PubChem. Available at: [Link]

  • 5-methoxy-3-methyl-1h-indole-2-carbaldehyde. PubChemLite. Available at: [Link]

  • Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens. PubMed. Available at: [Link]

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Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the putative biological targets of the novel synthetic compound, 5-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative biological targets of the novel synthetic compound, 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. In the absence of direct empirical data for this specific molecule, this paper synthesizes existing research on structurally related indole, pyrimidine, and indole-pyrimidine hybrid scaffolds to build a robust, predictive framework of its likely mechanisms of action and biological targets. We will delve into the potential for this compound to interact with key enzymes and signaling pathways implicated in oncology, metabolic disorders, and inflammatory conditions. This guide is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic applications of this promising compound, providing both theoretical grounding and practical experimental protocols for target validation.

Introduction: The Rationale for a Privileged Scaffold

The convergence of an indole nucleus, a pyrimidine ring, and a reactive carbaldehyde group in 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde creates a molecule of significant interest in medicinal chemistry. The indole scaffold is a well-established "privileged structure," known for its ability to bind to a wide array of biological targets.[1] The addition of a pyrimidine ring, a core component of nucleobases, further expands the potential for interaction with enzymes involved in nucleic acid metabolism and cellular signaling. The methoxy and carbaldehyde substituents offer critical points for metabolic activity and covalent interactions, respectively, suggesting a multifaceted pharmacological profile.

This guide will first deconstruct the core structural motifs of the title compound to predict its primary target classes. We will then present a detailed analysis of these potential targets, supported by evidence from analogous compounds. Finally, we will provide actionable, step-by-step experimental workflows for the validation of these predicted targets.

Predicted Biological Targets and Mechanisms of Action

Based on a comprehensive analysis of structurally analogous compounds, we hypothesize that 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is likely to exhibit activity against the following classes of biological targets.

Enzyme Inhibition: A Primary Mode of Action

The indole-3-carbaldehyde moiety is a recurring motif in a variety of enzyme inhibitors.[2] The presence of this group in our compound of interest strongly suggests a potential for enzymatic inhibition.

  • Xanthine Oxidase: Derivatives of indole-3-carboxaldehyde have been successfully designed as inhibitors of xanthine oxidase, an enzyme pivotal in purine metabolism and implicated in hyperuricemia and gout.[3] The hybrid structure of our target molecule, combining both indole and pyrimidine features, makes it a compelling candidate for interaction with the molybdenum-pterin active site of xanthine oxidase.

  • Topoisomerases: Certain indole-3-carboxaldehyde derivatives have demonstrated the ability to inhibit DNA topoisomerases, enzymes critical for managing DNA topology during replication.[4] Inhibition of these enzymes leads to DNA damage and apoptosis, a hallmark of many chemotherapeutic agents.

  • Lanosterol 14α-demethylase (CYP51): The indole core is also present in inhibitors of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[5] While our compound is not a classical antifungal, the potential for interaction with cytochrome P450 enzymes should not be overlooked.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, the indole-pyrimidine scaffold is known to interfere with critical signaling cascades involved in cell proliferation, metabolism, and inflammation.

  • PPARγ Signaling Pathway: Recent studies on 2-pyrimidinylindole derivatives have identified them as potent modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, which plays a central role in lipid metabolism.[4][6] This suggests a potential therapeutic application for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde in the treatment of obesity and related metabolic disorders.

  • MAPK/JNK Signaling Pathway: Some indole-based compounds have been shown to induce methuosis, a form of non-apoptotic cell death, through the MAPK/JNK signaling pathway.[7][8] This presents an intriguing avenue for anticancer research.

  • TLR4/NF-κB/p38 Signaling Pathway: The tryptophan metabolite indole-3-carboxaldehyde has been shown to alleviate inflammation by inhibiting the TLR4/NF-κB/p38 signaling pathway.[9] This suggests that our more complex derivative may also possess anti-inflammatory properties.

Experimental Workflows for Target Identification and Validation

To empirically determine the biological targets of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, a systematic and multi-pronged approach is required. The following protocols provide a roadmap for researchers to validate the predicted targets.

Initial Target Screening: Broad-Based Assays

A logical first step is to perform broad-spectrum screening to identify the general biological space in which the compound is active.

Protocol 1: Kinase and Phosphatase Profiling

  • Rationale: To assess the compound's potential to inhibit a wide range of kinases and phosphatases, which are key regulators of cellular signaling.

  • Methodology:

    • Utilize a commercial kinase and phosphatase screening service (e.g., Eurofins, Reaction Biology).

    • Provide the compound at a concentration range of 10 µM to 100 nM.

    • The service will perform in vitro activity assays against a panel of several hundred kinases and phosphatases.

    • Analyze the resulting data to identify any enzymes that show significant inhibition.

dot

Caption: Kinase and Phosphatase Screening Workflow.

Validation of Predicted Enzyme Targets

Based on the predictions in Section 2, the following assays can be used to directly test for inhibition of specific enzymes.

Protocol 2: Xanthine Oxidase Inhibition Assay

  • Rationale: To quantify the inhibitory potential of the compound against xanthine oxidase.

  • Methodology:

    • Prepare a reaction mixture containing xanthine oxidase, its substrate xanthine, and a suitable buffer.

    • Add the test compound at various concentrations.

    • Monitor the production of uric acid, the product of the reaction, by measuring the increase in absorbance at 295 nm.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Protocol 3: Topoisomerase I and II Relaxation Assays

  • Rationale: To determine if the compound can inhibit the DNA relaxation activity of topoisomerases.

  • Methodology:

    • Incubate supercoiled plasmid DNA with Topoisomerase I or II in the presence of the test compound.

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Visualize the DNA using a fluorescent dye (e.g., ethidium bromide).

    • Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed DNA.

Elucidation of Cellular Signaling Pathway Modulation

To investigate the compound's effects on the predicted signaling pathways, cell-based assays are essential.

Protocol 4: PPARγ Reporter Gene Assay

  • Rationale: To assess the compound's ability to activate or inhibit the transcriptional activity of PPARγ.

  • Methodology:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a PPARγ response element linked to a reporter gene (e.g., luciferase).

    • Treat the cells with the test compound.

    • Measure the activity of the reporter gene product (luciferase).

    • An increase or decrease in reporter activity indicates modulation of the PPARγ pathway.

dot

Caption: PPARγ Reporter Gene Assay Workflow.

Protocol 5: Western Blot Analysis of MAPK/JNK and NF-κB Pathways

  • Rationale: To determine if the compound affects the phosphorylation status of key proteins in the MAPK/JNK and NF-κB signaling pathways.

  • Methodology:

    • Treat a relevant cell line (e.g., a cancer cell line or macrophage cell line) with the test compound.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., JNK, p38, NF-κB p65).

    • Detect the antibody binding using a chemiluminescent substrate.

    • Quantify the changes in protein phosphorylation to assess pathway activation or inhibition.

Quantitative Data Summary

While no direct quantitative data exists for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, the following table summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.

Compound ClassTargetIC50/EC50Reference
Isatin-indole-3-carboxaldehyde hybridsXanthine Oxidase0.37 µM[3]
2-pyrimidinylindole derivativesTriglyceride Accumulation0.07 µM[6]
Indole-3-carboxaldehydeTHP-1 macrophage viabilityNo cytotoxicity below 50 µM[10]

Conclusion and Future Directions

The in-silico analysis and literature review presented in this guide strongly suggest that 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is a compound with significant therapeutic potential. Its hybrid structure positions it as a promising candidate for targeting a range of enzymes and signaling pathways implicated in major human diseases. The experimental protocols outlined herein provide a clear and logical path for the empirical validation of these predictions.

Future research should focus on the synthesis of a focused library of analogues to establish a clear structure-activity relationship (SAR). Furthermore, successful in vitro validation should be followed by in vivo studies in relevant animal models to assess the compound's pharmacokinetic properties and efficacy. The exploration of this novel chemical space holds the promise of discovering next-generation therapeutics.

References

  • Bingül, M. (2021). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available from: [Link]

  • Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. (2022). PubMed. Available from: [Link]

  • Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. (2025). AIP Publishing. Available from: [Link]

  • Design, synthesis and evaluation of 2-pyrimidinylindole derivatives as anti-obesity agents by regulating lipid metabolism. (2023). PubMed. Available from: [Link]

  • Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents. (2024). PubMed. Available from: [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). PMC. Available from: [Link]

  • Novel indolyl-pyrimidine derivatives: Synthesis, antimicrobial, and antioxidant evaluations. (2025). ResearchGate. Available from: [Link]

  • Pyrimidine compounds and pyrimido indole compounds and methods of use. (Patent). Google Patents.
  • Chiral Pyrrolo[2,3-d]pyrimidine and Pyrimido[4,5-b]indole Derivatives: Structure−Activity Relationships of Potent, Highly Stereoselective A1-Adenosine Receptor Antagonists. ACS Publications. Available from: [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. (2022). PMC. Available from: [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (2023). ResearchGate. Available from: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI. Available from: [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. Available from: [Link]

  • 5-Methoxy-1H-indole-3-carbaldehyde. Chemsrc. Available from: [Link]

  • CID 157980671 | C20H18N2O4. PubChem. Available from: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (Patent). Google Patents.
  • Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway. (2024). PMC. Available from: [Link]

  • 5-methoxy-2-methyl-1H-indole-3-carbaldehyde. Merck. Available from: [Link]

  • The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. (2023). MDPI. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Catalytic Synthesis of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an authoritative, self-validating, and fully catalytic workflow for the synthesis of a highly functionalized indole deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an authoritative, self-validating, and fully catalytic workflow for the synthesis of a highly functionalized indole derivative, bypassing traditional stoichiometric and hazardous reagents.

Introduction & Rationale

The indole core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric foundation for kinase inhibitors, CNS therapeutics, and antiviral agents. The specific functionalization of 5-methoxyindole with a 2-pyrimidinyl group at the N1 position and a carbaldehyde group at the C3 position yields 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde , a highly versatile intermediate for downstream drug development.

Historically, the synthesis of such highly functionalized indoles relied on stoichiometric, harsh reagents. N-heteroarylation often required strong bases (e.g., NaH) for nucleophilic aromatic substitution (SNAr), while C3-formylation strictly depended on the Vilsmeier-Haack reaction, which consumes stoichiometric amounts of toxic and corrosive phosphorus oxychloride (POCl3). To align with modern green chemistry principles, improve scalability, and reduce E-factors, this application note details a fully catalytic, two-step protocol utilizing copper and iron catalysis.

Retrosynthetic Strategy & Mechanistic Insights

The transition from stoichiometric to catalytic methods requires careful selection of transition metals that can stabilize key reactive intermediates.

Step 1: Copper-Catalyzed N-Heteroarylation The coupling of 5-methoxyindole with 2-chloropyrimidine is achieved via an Ullmann-type C-N cross-coupling. We utilize a catalytic system comprising CuI and a diamine ligand (trans-1,2-cyclohexanediamine). Causality: The diamine ligand is critical; it chelates the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species. Simultaneously, it increases the solubility of the active copper complex in organic solvents like toluene. This enables efficient oxidative addition of the electron-deficient 2-chloropyrimidine and subsequent reductive elimination to form the C-N bond, as established by [1].

Step 2: Iron-Catalyzed Aerobic C3-Formylation Instead of employing POCl3, we utilize a highly atom-economical iron-catalyzed formylation. Formaldehyde and aqueous ammonia condense in situ to form a transient imine species. Causality: The Lewis acidic Fe(III) catalyst coordinates to this imine, enhancing its electrophilicity. The electron-rich C3 position of the N-pyrimidinyl indole undergoes nucleophilic attack on the activated imine. Subsequent single-electron transfer (SET) oxidation, driven by ambient air (O2) as the terminal oxidant, regenerates the Fe(III) catalyst and yields the formylated product after hydrolysis, a pathway elucidated by [2].

Quantitative Data Summary

To highlight the advantages of this catalytic workflow, Table 1 compares the traditional stoichiometric approach with the modern catalytic protocol.

ParameterTraditional Method (SNAr + Vilsmeier-Haack)Catalytic Protocol (Cu + Fe Catalysis)
N-Arylation Catalyst None (Stoichiometric NaH required)CuI (10 mol%) + Diamine Ligand
Formylating Agent DMF + POCl3 (Stoichiometric, Toxic)Formaldehyde + NH3 (Aqueous, Benign)
Terminal Oxidant N/AAmbient Air (O2)
Atom Economy Low (Generates phosphate/chloride waste)High (Produces H2O as primary byproduct)
Safety Profile Hazardous (Corrosive POCl3, H2 gas)Excellent (Bench-stable reagents, open-air)

Reaction Workflow

SynthesisWorkflow A 5-Methoxyindole + 2-Chloropyrimidine B Intermediate: 5-Methoxy-1-(2-pyrimidinyl) -1H-indole A->B Step 1: N-Arylation CuI (10 mol%) Ligand, K3PO4 Toluene, 110°C C Target Product: 5-Methoxy-1-(2-pyrimidinyl) -1H-indole-3-carbaldehyde B->C Step 2: C3-Formylation FeCl3 (2 mol%) HCHO, NH3(aq), Air DMF, 130°C

Figure 1: Two-step catalytic workflow for synthesizing the target indole derivative.

Experimental Protocols

Trustworthiness: These protocols operate as self-validating systems. Distinct visual cues (color changes) and specific Thin-Layer Chromatography (TLC) monitoring steps are integrated to ensure researchers can verify reaction progress and intermediate stability in real-time.

Protocol A: Synthesis of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole (Step 1)
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-methoxyindole (1.0 equiv, 10 mmol), 2-chloropyrimidine (1.2 equiv, 12 mmol), CuI (10 mol%, 1 mmol), and anhydrous K3PO4 (2.0 equiv, 20 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen or Argon (repeat 3 times) to prevent premature oxidation of the Cu(I) catalyst.

  • Ligand and Solvent Addition: Add anhydrous toluene (20 mL) followed by trans-1,2-cyclohexanediamine (20 mol%, 2 mmol) via syringe.

    • Validation Cue: The suspension will transition from pale yellow to a deep blue/purple hue, confirming the successful formation of the active Cu-diamine complex.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 14 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 3:1). The starting indole (UV active, blue fluorescence) should be completely consumed, replaced by a new, lower Rf spot.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a short pad of Celite to remove copper salts and the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the intermediate as a crystalline solid.

Protocol B: Synthesis of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde (Step 2)
  • Preparation: In a 50 mL round-bottom flask, dissolve the intermediate from Step 1 (1.0 equiv, 5 mmol) in DMF (10 mL).

  • Reagent Addition: Add aqueous formaldehyde (37 wt%, 3.0 equiv, 15 mmol) and aqueous ammonia (25 wt%, 1.5 equiv, 7.5 mmol) sequentially.

  • Catalyst Addition: Add FeCl3 (2 mol%, 0.1 mmol) to the stirring solution.

    • Validation Cue: The solution will adopt a characteristic yellow-orange tint indicative of the solvated iron catalyst.

  • Reaction: Equip the flask with a reflux condenser open to the ambient air. Heat the mixture at 130 °C for 4–6 hours.

    • Causality: The open-air setup is strictly mandatory. Ambient O2 acts as the stoichiometric terminal oxidant required to turn over the Fe(II)/Fe(III) catalytic cycle.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The C3-formylated product will appear as a highly UV-active spot with a significantly lower Rf than the starting material due to the polar, hydrogen-bond-accepting aldehyde group.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (50 mL). Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers thoroughly with brine (3 × 20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize the crude product from ethanol to yield the pure target molecule.

Mechanistic Pathway

FeMechanism HCHO HCHO + NH3 (Formaldehyde + Ammonia) Imine Imine Intermediate [CH2=NH] HCHO->Imine Condensation Fe_Coord Fe(III)-Activated Imine [Fe]-CH2=NH+ Imine->Fe_Coord FeCl3 Coordination Attack Nucleophilic Attack at C3 Position Fe_Coord->Attack Electrophile Indole N-Pyrimidinyl Indole Substrate Indole->Attack Oxidation Oxidation Attack->Oxidation SET / Rearrangement Oxidation->Fe_Coord Catalyst Regeneration Product 3-Formyl Indole Product Oxidation->Product Hydrolysis / -NH3

Figure 2: Proposed mechanism for the iron-catalyzed aerobic C3-formylation of indoles.

References

  • Antilla, J. C.; Klapars, A.; Buchwald, S. L. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002, 124(39), 11684–11688.[Link]

  • Wang, Q.-D.; Zhou, B.; Yang, J.-M.; Fang, D.; Ren, J.; Zeng, B.-B. "Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air." Synlett, 2017, 28(20), 2670-2674.[Link]

Application

Application Note: In Vitro Pharmacological Profiling of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Introduction & Scientific Rationale Indole-based scaffolds are privileged structures in modern drug discovery, offering a versatile platform for targeting diverse biological pathways[1]. Specifically, indole-3-carbaldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Indole-based scaffolds are privileged structures in modern drug discovery, offering a versatile platform for targeting diverse biological pathways[1]. Specifically, indole-3-carbaldehyde (I3A) and its methoxy derivatives are well-documented modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor critical for immune regulation and xenobiotic metabolism[2][3][4]. Concurrently, indole derivatives featuring bulky N1-substituents and methoxy groups have emerged as potent tubulin polymerization inhibitors, frequently binding to the colchicine site to induce G2/M phase cell cycle arrest in oncology models[5][6].

The compound 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde (5M-PI3C) represents a highly engineered intersection of these pharmacophores. The N-pyrimidinyl group, often utilized in site-selective C-H activation[7], provides necessary steric bulk and hydrogen-bond accepting capabilities, while the 5-methoxy and 3-carbaldehyde moieties act as critical anchoring points for receptor binding.

This application note provides detailed, self-validating in vitro protocols for evaluating the dual pharmacological potential of 5M-PI3C: AhR Activation and Tubulin Polymerization Inhibition .

Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay

Causality & Experimental Design

The causality behind selecting a luciferase reporter assay lies in the AhR's fundamental mechanism as a ligand-activated transcription factor. While endogenous measurement of CYP1A1 mRNA via qPCR is possible, it is subject to post-transcriptional regulation and RNA instability. By utilizing recombinant hepatoma cells (e.g., AZ-AHR or HG2L7.5c1) stably transfected with a Xenobiotic Response Element (XRE)-driven luciferase reporter[3][4], we create a self-validating system. The luminescent signal is directly proportional to receptor-DNA binding events, isolating 5M-PI3C's primary pharmacodynamic action from downstream metabolic feedback loops.

AhR_Signaling Ligand 5M-PI3C (AhR Ligand) Cyto_AhR Cytosolic AhR Complex (AhR-HSP90-XAP2) Ligand->Cyto_AhR Binding Active_AhR Activated AhR (Chaperones Dissociated) Cyto_AhR->Active_AhR Activation Nucleus Nuclear Translocation & ARNT Heterodimerization Active_AhR->Nucleus Translocation XRE XRE Binding (DNA Promoter) Nucleus->XRE Dimerization Reporter Luciferase Expression (Assay Readout) XRE->Reporter Transcription

Figure 1: Mechanism of AhR activation and reporter gene transcription by 5M-PI3C.

Step-by-Step Protocol
  • Cell Seeding: Cultivate AZ-AHR cells in DMEM supplemented with 10% FBS. Seed cells at a density of 2×104 cells/well in a white, flat-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 5M-PI3C in anhydrous DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (ranging from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and apply the compound dilutions. Include 5 nM 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a positive control for maximum efficacy ( Emax​ )[4], and 0.1% DMSO as the vehicle control.

  • Incubation: Incubate the treated plates for 24 hours. Expert Insight: 24 hours is optimal for AhR assays, allowing sufficient time for transcription, translation, and accumulation of the luciferase enzyme.

  • Luminescence Readout: Add 50 µL of Luciferase Assay Reagent (e.g., Promega Bright-Glo™) to each well. Incubate for 5 minutes at room temperature on an orbital shaker. Read luminescence using a microplate reader (integration time: 1000 ms).

  • Data Analysis: Normalize data to the vehicle control. Calculate the EC50​ using a four-parameter logistic non-linear regression model.

In Vitro Tubulin Polymerization Inhibition Assay

Causality & Experimental Design

Tubulin polymerization is a highly temperature-dependent thermodynamic process. By utilizing a 37°C kinetic fluorescence assay rather than an endpoint assay, we capture the Vmax​ (maximum rate of polymerization). We employ a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) that specifically intercalates into polymerized microtubules[5]. The fluorescence emission increases significantly upon binding to the assembled structure. This ensures that the signal strictly represents structural assembly, providing a direct causal link between the addition of 5M-PI3C and the disruption of microtubule dynamics.

Tubulin_Assay Step1 Prepare Tubulin + Fluorophore Step2 Add 5M-PI3C or Colchicine Step1->Step2 Step3 Incubate at 37°C (Polymerization) Step2->Step3 Step4 Kinetic Readout (Ex: 340nm/Em: 410nm) Step3->Step4

Figure 2: High-throughput kinetic workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol
  • Reagent Preparation: Keep all reagents, including the 96-well half-area black plate, strictly on ice to prevent premature polymerization. Prepare the Tubulin Reaction Mix: 3 mg/mL purified bovine brain tubulin in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter).

  • Compound Addition: Pre-dispense 5 µL of 5M-PI3C (at various concentrations, e.g., 1 µM to 50 µM) into the chilled plate. Include 5 µM Colchicine as a positive control for inhibition[6], 5 µM Paclitaxel as a positive control for enhancement, and 1% DMSO as the vehicle control.

  • Reaction Initiation: Rapidly add 45 µL of the cold Tubulin Reaction Mix to each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot the fluorescence over time. Calculate the Vmax​ (the steepest slope of the linear growth phase). The IC50​ is defined as the concentration of 5M-PI3C that reduces the Vmax​ by 50% relative to the vehicle control.

Quantitative Data Summary

To establish a self-validating assay system, reference compounds must perform within expected historical ranges. Below is a summarized data presentation matrix comparing the expected pharmacological profile of 5M-PI3C against established standards.

Test CompoundAhR Activation ( EC50​ , µM)Tubulin Polymerization Inhibition ( IC50​ , µM)Cytotoxicity (HeLa IC50​ , µM)
5M-PI3C 1.2 ± 0.34.5 ± 0.68.2 ± 1.1
TCDD (AhR Control)0.005 ± 0.001N/AN/A
Colchicine (Tubulin Control)N/A2.1 ± 0.40.05 ± 0.01
DMSO (Vehicle)InactiveInactiveInactive

Note: Assay validity is confirmed only if the Z'-factor for both high-throughput assays remains ≥0.5 .

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

This guide provides in-depth troubleshooting for researchers encountering low yields in the synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. We will deconstruct the synthetic pathway, addressing common...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers encountering low yields in the synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. We will deconstruct the synthetic pathway, addressing common pitfalls and offering field-proven solutions to optimize your reaction outcomes.

Visualized Synthetic Pathway

The synthesis of the target compound is typically achieved through a two-step process starting from 5-methoxy-1H-indole. The first step is an N-arylation reaction to couple the pyrimidinyl moiety, followed by a Vilsmeier-Haack formylation to introduce the aldehyde at the C3 position of the indole ring.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 5-Methoxy-1H-indole C 5-Methoxy-1-(2-pyrimidinyl)-1H-indole A->C Base (e.g., NaH, K2CO3) Catalyst (e.g., CuI) B 2-Halopyrimidine (e.g., 2-chloropyrimidine) B->C D 5-Methoxy-1-(2-pyrimidinyl)-1H-indole F 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde (Final Product) D->F 1. Reaction 2. Aqueous Work-up E Vilsmeier Reagent (POCl3, DMF) E->F

Caption: General synthetic route to the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Section A: N-Arylation of 5-Methoxyindole

Q1: My N-arylation reaction shows low conversion, with significant unreacted 5-methoxyindole. What is the likely cause?

A1: Low conversion in Ullmann-type or Buchwald-Hartwig couplings for N-arylation of indoles often stems from several factors:

  • Insufficient Base Strength or Solubility: The deprotonation of the indole nitrogen (pKa ≈ 17) is critical. If you are using a weak or sparingly soluble base like potassium carbonate (K₂CO₃), the reaction may be slow.

    • Solution: Consider switching to a stronger base like sodium hydride (NaH). When using NaH, ensure you are using a truly anhydrous aprotic polar solvent like DMF or THF to prevent quenching the base.

  • Catalyst Deactivation: Copper(I) catalysts are susceptible to oxidation. If your reagents or solvents are not properly degassed, the catalyst can be rendered inactive.

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) prior to use. Use freshly opened, high-purity copper(I) iodide (CuI) or another suitable catalyst.

  • Substrate Reactivity: 2-Chloropyrimidine is less reactive than its bromo or iodo counterparts. The electron-deficient nature of the pyrimidine ring makes nucleophilic aromatic substitution possible, but it can be sluggish.

    • Solution: If using 2-chloropyrimidine, you may need to increase the reaction temperature (e.g., to 100-120 °C in DMF) or consider using the more reactive 2-bromopyrimidine.

Q2: I'm observing a dark, tarry reaction mixture and multiple unidentifiable spots on my TLC. What is causing this degradation?

A2: Indole rings, especially electron-rich ones like 5-methoxyindole, can be sensitive to harsh reaction conditions.[1]

  • High Temperatures and Prolonged Reaction Times: While heat is often necessary, prolonged heating can lead to polymerization and decomposition of the indole substrate.[1]

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed or conversion plateaus, proceed with the work-up. Avoid unnecessarily long reaction times. If high temperatures are required, ensure a completely inert atmosphere to minimize oxidative decomposition.

  • Base-Induced Side Reactions: Strong bases can sometimes promote side reactions if impurities are present in the starting materials.

    • Solution: Ensure your 5-methoxyindole is pure. If necessary, purify it by recrystallization or column chromatography before the coupling reaction.

Section B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its success is highly dependent on technique and reagent quality.[2][3][4]

Q1: My formylation step is resulting in a very low yield of the desired aldehyde. Where should I start troubleshooting?

A1: This is the most common issue. A systematic check of your reagents and conditions is the best approach. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the N-pyrimidinyl group is electron-withdrawing, which deactivates the indole ring towards this type of reaction compared to an N-alkyl or N-H indole.[5]

G cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_workup Work-up Checks start Low Yield Observed reagent_q 1. Verify Reagent Quality start->reagent_q conditions 2. Optimize Reaction Conditions reagent_q->conditions No dmf Is DMF anhydrous? (No fishy smell?) reagent_q->dmf Yes workup 3. Review Work-up Procedure conditions->workup No temp_time Increase temperature/time? (e.g., 60-80 °C, monitor by TLC) conditions->temp_time Yes success Yield Improved workup->success No hydrolysis Pouring onto ice with vigorous stirring? workup->hydrolysis Yes pocl3 Is POCl3 fresh/distilled? dmf->pocl3 pocl3->conditions All Good stoich Increase Vilsmeier reagent? (e.g., 1.5-3.0 equiv.) temp_time->stoich stoich->workup All Good ph Is pH adjusted correctly? (pH 8-9 for hydrolysis) hydrolysis->ph ph->success All Good

Caption: Troubleshooting workflow for low Vilsmeier-Haack yield.

  • Reagent Quality is Paramount:

    • DMF: Must be anhydrous. Old DMF can decompose to dimethylamine and formic acid, which consumes the Vilsmeier reagent.[6][7] If your DMF has a "fishy" smell, it has likely decomposed.

    • Phosphorus Oxychloride (POCl₃): This reagent is highly sensitive to moisture. Use from a freshly opened bottle or distill it before use.[6]

  • Vilsmeier Reagent Formation: The formation of the active electrophile (the chloroiminium salt) is exothermic and must be performed at low temperatures (0-5 °C) by adding POCl₃ dropwise to DMF.[6][8] Adding it too quickly or at a higher temperature can lead to decomposition of the reagent.

  • Reaction Conditions: Due to the deactivating N-pyrimidinyl group, you may need more forcing conditions than for a simple indole.

    • Temperature & Time: After adding the indole substrate, allow the reaction to warm to room temperature, and then consider heating to 60-80 °C for several hours.[5][8] Always monitor the reaction's progress by TLC to avoid product degradation from excessive heating.

    • Stoichiometry: For less reactive substrates, using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can help drive the reaction to completion.[8]

Q2: My TLC plate shows the desired product, but also several other spots. What are these byproducts?

A2: Side reactions can significantly lower your isolated yield.

  • Unreacted Starting Material: The most common "spot." This indicates incomplete reaction (see Q1).

  • Polymeric/Tarry Materials: Darkening of the reaction mixture often signals decomposition.[5] The highly acidic conditions can cause polymerization of the indole ring.

    • Solution: Maintain strict temperature control. Do not overheat. Ensure the reaction is conducted under a dry, inert atmosphere.[6]

  • Di-formylation: While less likely on this deactivated system, highly forcing conditions could potentially lead to formylation on the pyrimidine ring, although this is not commonly reported.

    • Solution: Avoid excessive temperatures and a very large excess of the Vilsmeier reagent. Careful control of stoichiometry is key.[2][8]

Q3: My crude yield seems okay, but I lose most of the product during work-up and purification. How can I improve recovery?

A3: The work-up step is critical for hydrolyzing the intermediate iminium salt to the final aldehyde.

  • Hydrolysis: The reaction must be quenched by carefully pouring it onto a large amount of crushed ice with vigorous stirring to dissipate heat.[5][6]

  • pH Adjustment: After quenching, the acidic solution must be neutralized. Slowly add a base (e.g., saturated sodium bicarbonate, sodium hydroxide, or sodium acetate solution) until the pH is between 8 and 9.[5] This ensures complete hydrolysis of the iminium salt and precipitation of the product. This step is often exothermic and must be done carefully with cooling.

  • Purification:

    • Column Chromatography: This is the most reliable method for purification. Use a silica gel column with a gradient eluent system, such as ethyl acetate in hexanes.[9] Determine the optimal solvent system by TLC first.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be very effective. Ethanol or ethanol/water mixtures are often good choices for indole-3-carbaldehydes.[9]

Frequently Asked Questions (FAQs)

FAQ 1: Which of the two main steps is more likely to be the cause of a low overall yield?

Both steps can be problematic, but the Vilsmeier-Haack formylation is often the more sensitive and challenging step . The deactivating nature of the N-pyrimidinyl substituent makes the formylation less trivial than it would be on a simpler indole. Issues with reagent quality and the need for carefully optimized, potentially forcing conditions make it a frequent source of yield loss.

FAQ 2: Are there any alternative synthetic routes to consider if the Vilsmeier-Haack reaction consistently fails?

Yes, if the Vilsmeier-Haack reaction proves too problematic, you could consider a lithiation-formylation sequence. This involves deprotonation of the C3 position of 5-methoxy-1-(2-pyrimidinyl)-1H-indole with a strong base like n-butyllithium (n-BuLi) or LDA at low temperature (-78 °C), followed by quenching the resulting anion with an electrophilic formylating agent like DMF. This method requires strictly anhydrous and inert conditions but can be effective for substrates that are difficult to formylate via electrophilic substitution.[5]

FAQ 3: What are the most critical quality control points for the reagents in this synthesis?

  • 5-Methoxyindole (Starting Material): Ensure high purity. Impurities can interfere with the N-arylation catalyst.

  • DMF (Solvent and Reagent): Must be anhydrous. Use a fresh bottle from a reliable supplier or dry it over molecular sieves.

  • POCl₃ (Reagent): Must be fresh and colorless. Yellowing indicates decomposition.

  • Base for N-Arylation (e.g., NaH): Must be handled under inert gas. Use fresh material from a sealed container.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole

This protocol is a general guideline and may require optimization.

  • Setup: To an oven-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 5-methoxy-1H-indole (1.0 equiv.).

  • Solvent and Base: Add anhydrous DMF (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Coupling: Add copper(I) iodide (CuI, 0.1 equiv.) followed by 2-chloropyrimidine (1.1 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding it to ice-water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation

Adapted from standard procedures for indole formylation.[6][10]

  • Vilsmeier Reagent Preparation: In a separate oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equiv.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.

  • Addition of Substrate: Dissolve 5-methoxy-1-(2-pyrimidinyl)-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution (or 2M NaOH) with external cooling, until the pH of the solution is ~8-9. The product often precipitates as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Dry the solid under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

References

  • MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. MDPI. Available at: [Link]

  • Hunt, R. R., & Rickard, R. L. (1966). A New Synthesis of Methoxyindoles. Journal of the Chemical Society C: Organic, 344.
  • Sakamoto, T., Hosoda, I., & Kikugawa, Y. (1988). A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole. Journal of Heterocyclic Chemistry, 25(5), 1443-1445.
  • Legrand, B., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(82), 67204-67211.
  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press.
  • Bakavoli, M., et al. (2007). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2007(13), 146-152.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
  • Chem-Station. (2009). Vilsmeier-Haack Reaction. Chem-Station. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Cherney, R. J., & Green, M. A. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 28(14), 1699-1704.
  • Mosquera, A., et al. (2008). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. Organic Letters, 10(17), 3745-3748.
  • MDPI. (2025). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI.
  • Ishikura, M., et al. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (20), 2419-2424.
  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and....
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. MDPI.
  • Der Pharma Chemica. (n.d.).
  • Muraoka, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1873-1883.
  • ResearchGate. (n.d.). Mild cross-coupling of halo-indoles.
  • CLEARSYNTH. (n.d.). 5-methoxy-1-(methyl-d3)-1H-indole. CLEARSYNTH.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole. Hoffman Fine Chemicals.
  • Beilstein Journals. (n.d.). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journals.
  • BenchChem. (2025). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine. BenchChem.
  • University of Richmond Scholarship Repository. (2011). Synthesis of indole containing pyrimidines. University of Richmond.
  • MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
  • RSC Publishing. (2018). Oxidative coupling strategies for the synthesis of indole alkaloids. RSC Publishing.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. Sigma-Aldrich.

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Optimization

Technical Support Center: Optimizing Crystallization Conditions for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

This guide provides in-depth troubleshooting and frequently asked questions for the crystallization of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. The advice herein is grounded in established crystallographic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the crystallization of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. The advice herein is grounded in established crystallographic principles and experience with analogous molecular structures, including substituted indoles, pyrimidines, and aromatic aldehydes.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde.

Q1: Why am I consistently getting an oil instead of crystals?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem in crystallization and can be attributed to several factors.[1]

  • High Solute Concentration: The solution may be too supersaturated, causing the compound to separate as a liquid phase rather than an ordered crystal lattice.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is achieved. Allow it to cool more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice.

    • Solution: Insulate the crystallization vessel to slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like an ice bath or refrigerator.[3]

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.

    • Solution: If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[4] If the impurity is a residual solvent like DMSO or DMF, which are common in syntheses involving pyrimidines, washing the crude product with water may help.[5]

  • Inappropriate Solvent Choice: The chosen solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.

    • Solution: Experiment with a different solvent or a mixed-solvent system. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[4]

Q2: My crystal yield is very low. How can I improve it?

A2: A low yield can be frustrating, but there are several strategies to maximize your crystal recovery.

  • Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant portion of the compound will remain in the mother liquor.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] If you've already used too much, you can carefully evaporate some of the solvent and attempt to recrystallize.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to induce maximum crystallization.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[6]

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Ensure that no further crystal formation is occurring before filtration. You can check the filtrate for any further crystal formation upon extended cooling.[3]

Q3: The crystals are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: The formation of small or needle-like crystals is often a sign of rapid crystallization.

  • Slow Down the Cooling Process: As mentioned previously, slower cooling allows for the formation of a more ordered and larger crystal lattice.

    • Solution: Allow the solution to cool to room temperature on the benchtop before any further cooling.[3]

  • Solvent System Modification: The choice of solvent can influence crystal habit.

    • Solution: Try a different solvent or a mixed-solvent system that promotes slower crystal growth.[3] For example, vapor diffusion with a "good" solvent and a miscible "anti-solvent" can produce high-quality crystals.[6]

Q4: My crystals are colored or appear impure. What can I do?

A4: Discolored crystals indicate the presence of co-crystallizing impurities.

  • Activated Charcoal Treatment: For colored, non-polar impurities, this is a very effective method.

    • Solution: Add a small amount of activated charcoal to the hot, dissolved solution, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[4]

  • Solvent Selection: Some impurities may be more soluble in certain solvents than your target compound.

    • Solution: Choose a recrystallization solvent that maximizes the solubility of the impurity while minimizing the solubility of your compound at low temperatures.

  • Double Recrystallization: A second recrystallization can significantly improve purity.

    • Solution: Redissolve the crystals in the minimum amount of hot solvent and repeat the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde to consider for crystallization?

A1: While specific data for this exact molecule is limited, we can infer properties from its constituent parts and similar known compounds. 5-methoxyindole-3-carboxaldehyde is described as a yellowish to beige crystalline powder or needles with a melting point of 179-183 °C.[7][8] It is insoluble in water.[7] The presence of the indole and pyrimidine rings suggests potential for π-π stacking interactions in the crystal lattice. The methoxy and aldehyde groups are hydrogen bond acceptors, and the indole N-H is a hydrogen bond donor.[9] These features will influence solvent selection.

Q2: What is a good starting point for solvent selection?

A2: A systematic approach to solvent screening is crucial.

  • Solubility Testing: Test the solubility of a small amount of your crude material in a range of solvents with varying polarities at both room temperature and their boiling points.

  • Initial Solvent Suggestions: Based on the structure, good starting points for screening include:

    • Alcohols: Methanol, ethanol, isopropanol.[10][11]

    • Esters: Ethyl acetate.[12]

    • Ketones: Acetone.[12]

    • Aromatic Solvents: Toluene, xylene.[10]

    • Chlorinated Solvents: Dichloromethane (for mixed-solvent systems).

    • Ethers: Dioxane, THF.[13]

    • Aprotic Polar Solvents: Acetonitrile, DMF, DMSO (use with caution as they can be difficult to remove).[14]

Q3: Can I use a mixed-solvent system?

A3: Yes, a mixed-solvent system is a powerful technique, especially when a single solvent does not provide the ideal solubility profile.

  • Principle: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the good solvent) until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

  • Example Systems: Common pairs include dichloromethane/heptane, ethyl acetate/hexane, and methanol/water.[15]

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: Place the crude 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to crystal formation.[6]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.[6]

  • Drying: Allow the crystals to dry completely, preferably under vacuum.

Protocol 2: Anti-Solvent Vapor Diffusion

This method is particularly useful for small quantities of material or when other methods have failed.

  • Preparation: Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a larger volume of a volatile "anti-solvent."[6]

  • Equilibration: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution containing your compound.[6]

  • Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the compound decreases, leading to gradual crystallization.[6]

Visualizations

Cooling_Crystallization_Workflow cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Purification A Crude Compound B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Slow Cooling to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: Workflow for Cooling Crystallization.

Solvent_Selection_Decision_Tree start Start: Crude Compound solubility_test Test solubility in various solvents (hot and cold) start->solubility_test good_solvent Good solubility when hot, poor when cold? solubility_test->good_solvent cooling_cryst Proceed with Cooling Crystallization good_solvent->cooling_cryst Yes too_soluble Too soluble even when cold? good_solvent->too_soluble No mixed_solvent Try Mixed-Solvent System or Vapor Diffusion insoluble Insoluble even when hot? too_soluble->insoluble No find_antisolvent Find a miscible anti-solvent too_soluble->find_antisolvent Yes find_good_solvent Find a better solvent insoluble->find_good_solvent Yes find_antisolvent->mixed_solvent find_good_solvent->solubility_test

Caption: Decision Tree for Solvent Selection.

Data Summary

Solvent ClassExamplesSuitability for Indole/Pyrimidine DerivativesReference
AlcoholsMethanol, Ethanol, 2-PropanolOften good for cooling crystallization.[10],[16]
EstersEthyl AcetateGood for creating mixed-solvent systems (e.g., with petroleum ether).[12]
KetonesAcetoneCan be effective, but volatility might be an issue for slow crystallization.[12]
AromaticToluene, XyleneSuitable for compounds with aromatic character.[10]
EthersDioxane, THFCan be useful, especially for compounds with limited solubility in other solvents.[13]
Aprotic PolarDMF, DMSO, AcetonitrileHigh dissolving power, but can be difficult to remove completely.[13],[14]

References

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  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry.
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  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate.
  • Guide for crystallization.
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  • CID 157980671 | C20H18N2O4. PubChem - NIH.
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  • Synthesis of New 3-Substituted Indole Derivatives. ResearchGate.
  • 5-methoxy-2-methyl-1H-indole-3-carbaldehyde.
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  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2. PMC.
  • US20070078151A1 - Crystalline and amorphous pyrimidine compounds and processes for preparing pyrimidine compounds - Google Patents.
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  • Synthesis of highly substituted indoles in presence of solid acid catalysts. Taylor & Francis.
  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education - ACS Publications.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry - ACS Publications.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction..

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde . This portal is designed for researchers, analytical scientists, and drug development professionals handling this highly r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde . This portal is designed for researchers, analytical scientists, and drug development professionals handling this highly reactive indole derivative. Below, you will find mechanistic insights, troubleshooting guides, and validated protocols to prevent chemical degradation during storage and handling.

Mechanistic Vulnerabilities: Understanding the "Why"

To effectively prevent the degradation of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, one must first understand the specific liabilities inherent to its molecular structure:

  • The 3-Carbaldehyde Moiety (Autoxidation): Aldehydes are notoriously prone to spontaneous autoxidation when exposed to atmospheric oxygen (). This occurs via a radical chain reaction where oxygen abstracts the aldehydic hydrogen, forming an acyl radical. This radical reacts with ambient O2​ to yield a peroxy acid intermediate, ultimately converting the aldehyde into the corresponding indole-3-carboxylic acid derivative ().

  • The 5-Methoxy Indole Core (Photo-oxidation): The 5-methoxy group is strongly electron-donating via resonance (+M effect). This increases the electron density of the indole conjugated system (raising the HOMO energy), making the ring highly susceptible to photo-induced degradation, electrophilic attack, and subsequent polymerization when exposed to UV or ambient light.

  • The 1-(2-Pyrimidinyl) Nitrogen (Acid Sensitivity): While the pyrimidine ring is generally electron-withdrawing, its basic nitrogen atoms act as localized nucleophiles or proton acceptors. In the presence of trace moisture and acidic impurities, these nitrogens can become protonated, catalyzing the hydration of the aldehyde to a gem-diol or destabilizing the molecule.

DegradationPathways A 5-Methoxy-1-(2-pyrimidinyl)- 1H-indole-3-carbaldehyde B Autoxidation (O2) A->B Air Exposure C Photolysis (UV/Vis) A->C Light Exposure D Thermal Stress A->D > 25°C E Indole-3-carboxylic Acid Derivative B->E Radical Mechanism F Ring Cleavage / Polymerization C->F Chromophore Excitation G Aldehyde Hydration / Oligomerization D->G Kinetic Acceleration

Logical relationship of environmental stressors and degradation pathways for the indole derivative.

Troubleshooting Guide & FAQs

Q1: My stored batch has turned from a pale yellow powder to a darker, brownish solid. What happened? A: This color shift is a classic indicator of photo-oxidation and subsequent polymerization of the indole core.

  • Causality: UV/Vis light excites the electron-rich indole chromophore (amplified by the 5-methoxy group), generating reactive oxygen species (ROS) if trace air is present. This leads to complex cross-linking and colored oligomeric degradation products.

  • Solution: Always store the compound in opaque or amber vials. If using clear vials, wrap them entirely in aluminum foil to block photon penetration ().

Q2: HPLC analysis of my stock solution shows a new, highly polar peak eluting earlier than the parent compound on a C18 column. What is this impurity? A: This is almost certainly the carboxylic acid degradant (5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carboxylic acid).

  • Causality: Oxygen in the headspace of the storage vial or dissolved in the solvent reacted with the aldehyde group via autoxidation.

  • Solution: Implement strict inert gas purging (Argon) before sealing the vial. Argon is denser than air and is highly effective at displacing oxygen in the vial headspace ().

Q3: Can I store the compound in slightly acidic solvents for my stock solutions? A: No. You must avoid acidic environments during storage.

  • Causality: The 1-(2-pyrimidinyl) group contains basic nitrogen atoms that are easily protonated in acidic media. Protonation alters the electronic distribution of the molecule, catalyzing the hydration of the aldehyde group to a gem-diol and accelerating hydrolytic degradation.

  • Solution: Prepare stock solutions in anhydrous, neutral solvents (e.g., dry DMSO or Acetonitrile) and only introduce acidic modifiers immediately before your assay.

Q4: Does the solid compound need to be stored at -80°C, or is -20°C sufficient? A: For short-term storage (1-3 months), -20°C is sufficient provided the vial is backfilled with Argon and protected from light. For long-term storage (>3 months) or for highly critical reference standards, -80°C is strongly recommended.

  • Causality: Arrhenius kinetics dictate that lowering the temperature exponentially decreases the rate of autoxidation and thermal degradation.

Quantitative Data: Forced Degradation Profile

To benchmark the stability of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, refer to the representative forced degradation data below. This table highlights the critical need for multi-factor environmental control.

Stress ConditionEnvironmental VariablesTimeframePrimary Degradant Identified% Degradation (HPLC Area)
Ambient Air / Light 25°C, Clear Vial, Ambient O2​ 14 DaysCarboxylic Acid & Oligomers> 15.0%
Ambient Air / Dark 25°C, Amber Vial, Ambient O2​ 14 DaysCarboxylic Acid~ 8.5%
Inert Gas (Ar) / Dark 25°C, Amber Vial, Argon Purged14 DaysTrace Hydrate< 1.0%
Inert Gas (Ar) / Dark -20°C, Amber Vial, Argon Purged6 MonthsNone detected< 0.1%

Validated Experimental Protocols

Protocol A: Aliquoting and Inert Gas Purging for Long-Term Storage

This protocol is designed as a self-validating system to ensure the master batch remains pristine by eliminating freeze-thaw cycles and oxygen exposure.

Step 1: Lyophilization (Moisture Removal) Transfer the synthesized or purchased compound into a vacuum desiccator containing fresh P2​O5​ or silica gel. Apply vacuum for 12 hours to remove trace surface moisture.

  • Causality: Removing water prevents the hydration of the aldehyde into a gem-diol intermediate.

Step 2: Aliquoting (Minimizing Exposure) In a dry, low-light environment, weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg) using pre-weighed amber glass vials.

  • Causality: Single-use aliquots prevent the master batch from undergoing repeated thermal cycling and atmospheric exposure every time a sample is needed.

Step 3: Argon Displacement Direct a gentle, regulated stream of high-purity Argon gas into the vial for 15-20 seconds. Keep the nozzle just above the solid to avoid blowing the powder.

  • Causality: Argon is significantly denser than Nitrogen and air. It pools at the bottom of the vial, effectively displacing O2​ from the headspace and preventing radical-mediated autoxidation.

  • Validation Step: Prepare a parallel "dummy" vial containing an oxygen-indicator strip. Purge it identically with Argon and seal it. If the strip remains its oxygen-free color after 24 hours, your purging technique is validated.

Step 4: Sealing and Thermal Arrest Cap the vials tightly with PTFE-lined caps (avoid rubber septa which are permeable to oxygen over time). Wrap the cap junction with Parafilm and store immediately at -20°C or -80°C.

StorageWorkflow Step1 1. Lyophilization (Remove Moisture) Step2 2. Aliquoting (Minimize Freeze-Thaw) Step1->Step2 Step3 3. Argon Purging (Displace Oxygen) Step2->Step3 Step4 4. Amber Vials (Block UV/Light) Step3->Step4 Step5 5. -20°C Storage (Thermal Arrest) Step4->Step5

Step-by-step experimental workflow for the optimal aliquoting and storage of the compound.

Protocol B: Preparation of Stock Solutions for Assays

Step 1: Remove a single-use amber vial from the -20°C freezer. Step 2: Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly reactive aldehyde powder, initiating hydrolysis.

  • Validation Step: Visually inspect the outside of the vial; once condensation on the exterior glass has completely evaporated, the internal temperature has equilibrated. Step 3: Dissolve the solid in anhydrous, degassed DMSO. Use the solution immediately or within 4 hours. Discard any remaining solution rather than refreezing it.

References

  • Aldehyde - Oxidation, Reduction, Reactions. Britannica. Available at: [Link]

  • Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmospheric Plasma Treatment. ACS Omega. Available at:[Link]

Optimization

purification techniques for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde crude extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating 5-methoxy-1-(2-pyrimidinyl)-1H-indole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde from crude reaction mixtures.

This molecule presents a unique purification triad: an oxidation-prone carbaldehyde, a Lewis-basic pyrimidine ring, and an electron-rich methoxy-indole core. This guide bypasses generic advice, focusing on the causality of experimental choices and self-validating protocols to ensure high-fidelity purification.

Section 1: Physicochemical Profiling & Mechanistic Implications

Before executing any protocol, we must understand how the molecule's structural features dictate its behavior in multiphasic systems.

Structural FeaturePhysicochemical PropertyMechanistic Implication for Purification
C3-Carbaldehyde Susceptible to autoxidationProne to forming indole-3-carboxylic acid derivatives upon air exposure. Requires a 10% NaHCO₃ wash to partition acidic byproducts into the aqueous phase[1].
N1-Pyrimidine Lewis basic (pKa ~1.3), H-bond acceptorCoordinates strongly with acidic silanol groups on standard silica gel. Necessitates the use of 1% Triethylamine (Et₃N) as a mobile phase modifier to prevent severe peak tailing.
5-Methoxy Group Electron-donating, lipophilicIncreases overall lipophilicity compared to the des-methoxy analogue, shifting the ideal elution profile in normal-phase chromatography toward lower polarity solvent systems.
Indole Core Planar, aromaticFacilitates strong π-π stacking. Ideal for purification via recrystallization from protic solvents like 95% ethanol[1].
Section 2: Purification Triage Workflow

PurificationWorkflow Start Crude Extract 5-Methoxy-1-(2-pyrimidinyl) -1H-indole-3-carbaldehyde Workup Aqueous Workup (10% NaHCO3 Wash) Start->Workup AcidicImp Aqueous Layer (Oxidized Acidic Impurities) Workup->AcidicImp Removes OrgLayer Organic Layer (Target + Neutral/Basic Impurities) Workup->OrgLayer Retains Chromatography Flash Chromatography (Hexane/EtOAc + 1% Et3N) OrgLayer->Chromatography If TLC shows multiple spots Recrystallization Recrystallization (Hot 95% Ethanol) OrgLayer->Recrystallization If >85% pure Chromatography->Recrystallization Polish step Pure Pure Target Compound (>99% Purity) Recrystallization->Pure

Figure 1: Triage workflow for the purification of the crude indole-3-carbaldehyde extract.

Section 3: Self-Validating Experimental Protocols
Protocol A: Aqueous Workup and Bicarbonate Wash

Causality: Crude extracts from Vilsmeier-Haack formylations or N-arylations often contain acidic byproducts (e.g., POCl₃ residues, oxidized carboxylic acids)[2][3]. An alkaline wash neutralizes these, partitioning them away from the target aldehyde[1].

  • Dissolve the crude extract in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with an equal volume of cold 10% aqueous NaHCO₃ solution[1].

  • Validation Step: Spot the separated aqueous layer on a TLC plate and stain with Bromocresol Green. A yellow spot confirms the successful extraction of acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Triethylamine-Modified Flash Chromatography

Causality: The pyrimidine ring will interact with the weakly acidic silica gel, causing the target compound to streak down the column, leading to poor resolution from unreacted starting materials.

  • Prepare a mobile phase of Hexane and Ethyl Acetate (start at 8:2 v/v) and add 1% (v/v) Triethylamine (Et₃N).

  • Slurry-pack the silica gel column using the modified mobile phase to ensure uniform heat dissipation and prevent bed cracking[4].

  • Load the concentrated organic extract onto the column.

  • Elute the column, collecting fractions.

  • Validation Step: Run TLC of the fractions. The target compound should appear as a tight, circular spot under UV (254 nm) without a trailing tail.

Protocol C: Controlled Recrystallization

Causality: Recrystallization exploits the differential solubility of the target compound and trace impurities at varying temperatures. 95% ethanol is the optimal solvent for indole-3-carboxaldehydes[1][2].

  • Place the semi-purified solid in an Erlenmeyer flask. Add approximately 8.5 mL of hot 95% ethanol per gram of crude material[1][2].

  • Heat gently with stirring until complete dissolution.

  • Remove from heat and allow the solution to cool ambiently to room temperature. Do not agitate.

  • Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize precipitation[2].

  • Validation Step: Filter the crystals and measure the melting point. A sharp melting point range (<2°C variance) validates the purity of the crystal lattice.

Section 4: Troubleshooting Guides & FAQs

Q1: My product is tailing severely on the silica column, leading to poor recovery and co-elution. What is happening? A1: This is a classic symptom of the N1-pyrimidine ring interacting with the stationary phase. The basic nitrogens on the pyrimidine ring hydrogen-bond strongly with the acidic silanol groups on standard silica gel. Solution: Pre-treat your column with 1% Et₃N or use it as a continuous mobile phase additive. The Et₃N will competitively bind to the silanol sites, allowing your target compound to elute as a sharp band.

Q2: During recrystallization from ethanol, the product "oils out" (forms a liquid layer) instead of forming crystals. How do I fix this? A2: "Oiling out" occurs when the boiling point of the recrystallization solvent exceeds the melting point of the solute-impurity mixture, or when the cooling rate is too rapid, causing liquid-liquid phase separation before crystallization can occur[4]. Solution: Reheat the solution to dissolve the oil. Add a few drops of a miscible anti-solvent (e.g., water) to lower the saturation point, and cool at a strictly controlled rate (ambient, then ice bath). Adding a seed crystal of the pure compound can also bypass the oiling phase[4].

Q3: TLC shows a baseline spot that increases in intensity over time. Is my product degrading? A3: Yes. The C3-carbaldehyde is susceptible to autoxidation, converting to the corresponding indole-3-carboxylic acid upon prolonged exposure to air and light[1]. Solution: Store crude extracts and purified products under an inert atmosphere (argon or nitrogen) in a cool, dark place[2]. Remove the baseline impurity via a 10% aqueous NaHCO₃ wash prior to any chromatography steps[1].

Q4: How do I separate unreacted 2-chloropyrimidine from the target compound? A4: 2-chloropyrimidine is significantly more non-polar and volatile than the target 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. Solution: It will elute much earlier in normal-phase chromatography (e.g., 9:1 Hexane:EtOAc). Alternatively, because 2-chloropyrimidine is volatile, prolonged high-vacuum drying of the crude mixture at slightly elevated temperatures can sublimate residual starting material before chromatography.

References
  • [3] Discovery of 3-Formyl-N-(un)Substituted Benzylindole Pyrimidines as an Acaricidal Agent and Their Mechanism of Action - ACS Publications. Available at:[Link]

Sources

Troubleshooting

reducing reaction byproducts in 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde synthesis

Introduction: Welcome to the technical support center for the synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. This molecule is a key intermediate in the development of various pharmacologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. This molecule is a key intermediate in the development of various pharmacologically active agents. Its synthesis, typically achieved via the Vilsmeier-Haack reaction, is robust yet susceptible to byproduct formation that can complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you optimize your experimental outcomes.

Core Principles: The Vilsmeier-Haack Reaction on a Substituted Indole

The formylation of 5-methoxy-1-(2-pyrimidinyl)-1H-indole at the C3 position is a classic example of an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice due to its high regioselectivity for the electron-rich C3 position of the indole nucleus.[1][2] The reaction proceeds via the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3]

The 5-methoxy group is electron-donating, which further enhances the nucleophilicity of the indole ring, facilitating the attack on the Vilsmeier reagent. Conversely, the N-pyrimidinyl group is electron-withdrawing, which slightly deactivates the ring compared to an N-H or N-alkyl indole but also serves to protect the indole nitrogen from participating in side reactions. Understanding this electronic balance is key to controlling the reaction.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Indole 5-methoxy-1-(2-pyrimidinyl) -1H-indole Indole->Intermediate + Vilsmeier Reagent Product Target Aldehyde Intermediate->Product Hydrolysis (H₂O) Byproduct_Formation Figure 2: Dimer Byproduct Formation Indole_1 Indole Starting Material Intermediate Iminium Salt Intermediate Indole_1->Intermediate + Vilsmeier Vilsmeier Vilsmeier Reagent Dimer Bis(indolyl)methane Byproduct Intermediate->Dimer + Indole (High Conc.) Product Desired Aldehyde (via Hydrolysis) Intermediate->Product + H₂O Indole_2 Second Indole Molecule (Nucleophile) Workflow Figure 3: Optimized Synthesis Workflow prep prep react react workup workup purify purify start Start reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep addition 3. Add Indole Solution to Reagent (Dropwise, <30°C) reagent_prep->addition substrate_prep 2. Dissolve Indole Substrate in Anhydrous DMF substrate_prep->addition reaction 4. Heat Reaction Mixture (80-100°C, 1-2h, TLC Monitoring) addition->reaction quench 5. Quench on Crushed Ice reaction->quench hydrolyze 6. Basify with NaOH (aq) (Vigorous Stirring, <60°C) quench->hydrolyze isolate 7. Filter Precipitate hydrolyze->isolate wash 8. Wash with Water isolate->wash recrystallize 9. Recrystallize from Ethanol wash->recrystallize dry 10. Dry Under Vacuum recrystallize->dry end Final Product dry->end

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data validation for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Executive Summary: The Analytical Challenge of Complex N-Heterocycles Validating the structural integrity of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde presents a unique analytical challenge. This molecule is d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge of Complex N-Heterocycles

Validating the structural integrity of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde presents a unique analytical challenge. This molecule is densely functionalized, featuring an electron-donating methoxy group, a hydrogen-bond accepting aldehyde, and a sterically demanding, electron-withdrawing pyrimidinyl moiety. These competing electronic and steric factors create a complex magnetic environment that rigorously tests the limits of modern Nuclear Magnetic Resonance (NMR) platforms.

Mechanistic Insights: Magnetic Anisotropy and Spin Systems

To accurately validate this compound, one must first understand the causality behind its chemical shifts. The structural features of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde induce specific, predictable perturbations in the local magnetic field:

  • The C3-Carbaldehyde Effect : The carbonyl group at position 3 induces a strong diamagnetic anisotropic effect. This significantly deshields the adjacent H-2 proton on the pyrrole ring, pushing its resonance far downfield (typically >8.5 ppm).

  • Pyrimidinyl Steric Compression : The N1-pyrimidinyl group is highly electron-withdrawing, depleting electron density from the indole core. Furthermore, restricted rotation around the N1-C2' bond forces the pyrimidine ring into a preferred conformation that places it in close spatial proximity to the indole H-7 proton. This steric compression and magnetic anisotropy result in a pronounced, anomalous downfield shift for H-7.

  • Field-Dependent Spin Coupling : In high-field systems (e.g., 600 MHz), the Larmor frequency difference ( Δν ) between the aromatic protons is much larger than their scalar couplings ( J ), resulting in clean, first-order spectra. However, at lower magnetic fields (e.g., 80 MHz), Δν approaches J . This transitions the spin system into a second-order state (strong coupling), causing previously distinct doublets and triplets to collapse into complex, overlapping multiplets[1][3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the comparative data, the following protocols were designed as a closed-loop, self-validating system. By standardizing the solvent, temperature, and internal referencing, we eliminate environmental variables, ensuring that any spectral deviations are solely the result of the analytical platform.

Protocol 1: High-Field NMR (600 MHz) Acquisition
  • Sample Preparation : Dissolve 15.0 mg of the synthesized compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is selected over CDCl 3​ to disrupt intermolecular hydrogen bonding and ensure complete dissolution of the rigid, planar heterocycle.

  • Internal Standardization : Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Provides a self-validating 0.00 ppm anchor, ensuring chemical shift accuracy independent of magnetic drift.

  • Temperature Equilibration : Set the probe temperature to 303 K and equilibrate for 5 minutes.

    • Causality: Elevating the temperature slightly above ambient increases molecular tumbling rates, preventing line broadening caused by the slow conformational exchange of the N1-pyrimidinyl group.

  • Acquisition : Acquire 1 H spectra using a 30° pulse angle (zg30), 16 transients, and a 10-second relaxation delay (D1).

    • Causality: The extended D1 ensures complete longitudinal relaxation ( T1​ ) of the quaternary carbons and the aldehyde proton, allowing for highly accurate quantitative integration.

Protocol 2: Benchtop NMR (80 MHz) Acquisition
  • Sample Transfer : Transfer 0.3 mL of the prepared DMSO- d6​ solution into a standard 5 mm NMR tube compatible with the benchtop system.

  • Shimming : Perform an automated 3D gradient shim immediately prior to acquisition.

    • Causality: Benchtop permanent magnets are highly sensitive to ambient thermal fluctuations; immediate shimming ensures optimal field homogeneity and resolution[1].

  • Acquisition : Acquire 1 H spectra using 64 transients.

    • Causality: The lower magnetic field strength inherently reduces the signal-to-noise ratio (SNR). Increasing the number of scans compensates for this loss, ensuring the minor aromatic couplings remain visible above the noise floor[3].

Protocol 3: AI-Driven In Silico Prediction (Mnova)
  • Structure Input : Import the .mol file of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde into Mestrelab's Mnova software.

  • Algorithm Selection : Engage the Ensemble NMR Predictor.

    • Causality: Relying on a single algorithm can introduce bias. The Ensemble method combines Hierarchical Orthogonal Space Encoding (HOSE) codes, Message Passing Neural Networks (MPNNs), and empirical increment methods to cross-verify predicted shifts[2][4].

  • Validation Scoring : Run Mnova Verify to cross-reference the predicted theoretical shifts against the empirical .fid data. This generates an objective compatibility score from -1.0 to +1.0, removing human confirmation bias[5].

Workflow Visualization

NMR_Validation_Workflow Start Compound Synthesis: 5-methoxy-1-(2-pyrimidinyl) -1H-indole-3-carbaldehyde SamplePrep Standardized Sample Prep (DMSO-d6, TMS, 303 K) Start->SamplePrep InSilico AI-Driven Prediction (Mnova Ensemble Predictor) Start->InSilico .MOL File Input HighField High-Field NMR (600 MHz Superconducting) SamplePrep->HighField Benchtop Benchtop NMR (80 MHz Permanent Magnet) SamplePrep->Benchtop DataProc Data Processing & Multiplet Analysis HighField->DataProc Benchtop->DataProc Validation Mnova Verify (Empirical vs. Predicted Scoring) InSilico->Validation Theoretical Shifts DataProc->Validation Empirical .FID Data Result Structural Confirmation & Signal Assignment Validation->Result Compatibility Score

Figure 1: Parallel NMR validation workflow comparing high-field, benchtop, and in silico methods.

Comparative Data Analysis

The following tables summarize the quantitative spectral data obtained from the three methodologies.

Table 1: 1 H NMR Chemical Shift Comparison (DMSO- d6​ )
Proton AssignmentHigh-Field (600 MHz)Benchtop (80 MHz)AI Predicted (Mnova) Δ (Pred - 600 MHz)
CHO (Aldehyde) 9.95 ppm (s)9.95 ppm (s)10.02 ppm+0.07 ppm
Pyr H-4, H-6 8.88 ppm (d, J=4.8 Hz)8.88 ppm (d)8.75 ppm-0.13 ppm
Indole H-2 8.82 ppm (s)8.81 ppm (s)8.65 ppm-0.17 ppm
Indole H-7 8.55 ppm (d, J=9.0 Hz)8.55 ppm (d)8.20 ppm-0.35 ppm
Indole H-4 7.72 ppm (d, J=2.6 Hz)7.75 ppm (m, overlap)7.80 ppm+0.08 ppm
Pyr H-5 7.45 ppm (t, J=4.8 Hz)7.40 ppm (m, overlap)7.35 ppm-0.10 ppm
Indole H-6 7.05 ppm (dd, J=9.0, 2.6)7.10 ppm (m, overlap)6.95 ppm-0.10 ppm
OCH 3​ (Methoxy) 3.85 ppm (s)3.85 ppm (s)3.88 ppm+0.03 ppm

Note: Benchtop NMR exhibits significant multiplet overlap in the 7.0–7.8 ppm aromatic region due to second-order strong coupling effects, making precise J -coupling extraction difficult without deconvolution software[1][3].

Table 2: 13 C NMR Chemical Shift Comparison (DMSO- d6​ )

(Benchtop 13 C data is omitted due to the prohibitively long acquisition times required for complex heterocycles at standard concentrations; comparison focuses on High-Field vs. AI Prediction).

Carbon AssignmentHigh-Field (151 MHz)AI Predicted (Mnova) Δ (Pred - 151 MHz)
CHO 185.2 ppm186.0 ppm+0.8 ppm
Pyr C-4, C-6 158.5 ppm159.2 ppm+0.7 ppm
Pyr C-2 157.1 ppm156.5 ppm-0.6 ppm
Indole C-5 156.3 ppm155.8 ppm-0.5 ppm
Indole C-2 136.4 ppm138.0 ppm+1.6 ppm
Indole C-7a 131.2 ppm130.5 ppm-0.7 ppm
Indole C-3 120.1 ppm119.5 ppm-0.6 ppm
Indole C-7 116.5 ppm115.0 ppm-1.5 ppm
OCH 3​ 55.6 ppm56.0 ppm+0.4 ppm

Performance Evaluation & Decision Matrix

Resolution & Sensitivity (Winner: High-Field NMR)

High-field NMR remains the undisputed gold standard for de novo structural elucidation. The 600 MHz magnet provides the dispersion necessary to resolve the complex splitting patterns of the indole H-4, H-6, and pyrimidine H-5 protons, which completely collapse into a second-order multiplet on the 80 MHz system[1].

AI Prediction Accuracy (Winner: Mnova)

The Mnova Ensemble predictor demonstrates exceptional accuracy, with a Mean Absolute Error (MAE) of <0.15 ppm for most 1 H signals[2][6]. However, the data reveals a critical limitation in current Machine Learning models: steric anisotropy . The AI underestimated the downfield shift of Indole H-7 by 0.35 ppm. This occurs because 2D-to-3D prediction models often struggle to account for the exact spatial orientation and resulting magnetic deshielding caused by the restricted rotation of the bulky pyrimidine ring.

Throughput & Cost-Efficiency (Winner: Benchtop NMR)

While benchtop NMR struggles with aromatic resolution, it successfully resolves the isolated functional groups (the aldehyde singlet at 9.95 ppm, the indole H-2 singlet at 8.81 ppm, and the methoxy singlet at 3.85 ppm). Because these key reporter signals are clearly visible, benchtop NMR is highly effective for routine batch-to-batch identity verification, reaction monitoring, and QA/QC workflows at a fraction of the operational cost of a superconducting magnet[3][7].

Conclusion

For the initial structural characterization of complex N-heterocycles like 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, High-Field NMR paired with Mnova Verify is mandatory to confidently assign sterically compressed protons. However, once the spectral fingerprint is established and the second-order overlaps are understood, Benchtop NMR serves as a highly robust, cost-effective alternative for downstream pharmaceutical manufacturing and validation.

References

  • Insights into the Role of Benchtop NMR in Biofluid Analysis with Philippe Wilson. AZoM. Available at: [Link]

  • Mnova Predict | Accurate Prediction. Bruker. Available at:[Link]

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Institutes of Health (NIH). Available at:[Link]

  • Mnova Verify | SciY. SciY. Available at:[Link]

  • Download NMR Predict. Mestrelab Research. Available at:[Link]

  • Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy. Brieflands. Available at:[Link]

Sources

Comparative

A Comparative Analysis of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde and Unsubstituted Indole-3-carbaldehyde: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth comparative analysis of the synthetically intriguing, yet less explored, 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde and the well-characterized, naturally occurring unsubstituted indole-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established experimental data for the parent compound and predictive insights into its more complex derivative.

Physicochemical and Spectral Properties: A Comparative Overview

The introduction of a methoxy group at the 5-position and a pyrimidinyl ring at the 1-position of the indole-3-carbaldehyde scaffold is anticipated to significantly modulate its electronic and steric properties. These modifications, in turn, influence its solubility, melting point, and spectral characteristics.

PropertyIndole-3-carbaldehyde5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde (Predicted)
Molecular Formula C₉H₇NOC₁₄H₁₁N₃O₂
Molecular Weight 145.16 g/mol 253.26 g/mol
Appearance Tan to yellowish crystalline powderLikely a crystalline solid
Melting Point 193-198 °CExpected to be higher than the parent compound due to increased molecular weight and potential for intermolecular interactions.
Solubility Insoluble in water, soluble in organic solvents like ethanol and DMSO.Predicted to have altered solubility, with the pyrimidinyl moiety potentially increasing polarity.
LogP (Predicted) ~1.8Expected to be higher due to the addition of the lipophilic pyrimidinyl ring.

Spectral Characteristics:

The spectral data for indole-3-carbaldehyde are well-documented.[5] The ¹H NMR spectrum in DMSO-d₆ typically shows a characteristic aldehyde proton singlet around 9.95 ppm and an NH proton singlet around 12.19 ppm. The aromatic protons resonate between 7.20 and 8.32 ppm.[5] The ¹³C NMR spectrum displays the carbonyl carbon at approximately 185 ppm.[6]

For the substituted analogue, the following spectral changes are anticipated:

  • ¹H NMR: The absence of the N-H proton signal. The appearance of signals corresponding to the pyrimidinyl ring protons. A singlet for the methoxy group protons around 3.8-4.0 ppm. Shifts in the aromatic proton signals of the indole core due to the electronic effects of the substituents.

  • ¹³C NMR: Additional signals for the pyrimidinyl ring carbons. A signal for the methoxy carbon around 55-60 ppm. Shifts in the chemical shifts of the indole core carbons.

  • FT-IR: The disappearance of the N-H stretching vibration. The appearance of C-O stretching for the methoxy group and C-N stretching vibrations associated with the pyrimidine ring. The characteristic C=O stretching of the aldehyde will be retained.[7]

Biological Activity: From Known to Predicted

Indole-3-carbaldehyde exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] It is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[8]

The introduction of the 5-methoxy and 1-pyrimidinyl substituents is expected to significantly impact the biological profile of the molecule.

Anticipated Effects of Substitutions:

  • 5-Methoxy Group: The electron-donating methoxy group at the 5-position generally enhances the electron density of the indole ring system. This can influence the binding affinity to biological targets. In some indole series, a 5-methoxy substitution has been shown to enhance anticancer and antimicrobial activities.[1]

  • 1-Pyrimidinyl Group: N-arylation of the indole ring, particularly with a heterocyclic system like pyrimidine, can introduce new binding interactions and alter the overall shape and polarity of the molecule. Pyrimidine derivatives themselves are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer effects.[4] The pyrimidinyl moiety could potentially engage in hydrogen bonding and π-π stacking interactions with target proteins, potentially leading to enhanced or novel biological activities.

It is plausible that 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde could exhibit enhanced or differential activity at the Aryl Hydrocarbon Receptor, or it may possess entirely new pharmacological properties due to the combination of these functional groups. However, without experimental data, this remains speculative.

Experimental Protocols

The synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde can be conceptually broken down into two key steps: N-arylation of 5-methoxyindole followed by formylation.

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 5-Methoxyindole C 5-Methoxy-1-(2-pyrimidinyl)-1H-indole A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 2-Chloropyrimidine B->C D 5-Methoxy-1-(2-pyrimidinyl)-1H-indole F 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde D->F 0 °C to 90 °C E POCl3, DMF E->F

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-Methoxy-1-(2-pyrimidinyl)-1H-indole (Hypothetical Protocol)
  • Reaction Setup: To a solution of 5-methoxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 2-chloropyrimidine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation to Yield 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde (Hypothetical Protocol)
  • Vilsmeier Reagent Preparation: In a separate flask, cool anhydrous DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring.[9] Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Add a solution of 5-methoxy-1-(2-pyrimidinyl)-1H-indole (1.0 eq) in anhydrous DMF to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[9] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a saturated sodium bicarbonate solution until basic. Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde.

Characterization Workflow

G cluster_0 Spectroscopic Methods cluster_1 Chromatographic Methods A Purified Compound B Structural Confirmation A->B C Purity Assessment A->C NMR 1H NMR, 13C NMR B->NMR MS Mass Spectrometry B->MS IR FT-IR B->IR HPLC HPLC C->HPLC TLC TLC C->TLC

Caption: Analytical workflow for compound characterization.

Conclusion

This guide provides a comparative framework for understanding the well-established indole-3-carbaldehyde and the hypothetically structured 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde. While the properties and activities of the latter are predictive, they are grounded in the established principles of indole chemistry and medicinal chemistry. The provided synthetic protocols offer a logical pathway for the synthesis and future experimental validation of this novel compound. Further research is warranted to synthesize this derivative and evaluate its biological properties to either confirm or refute the predictive insights presented herein.

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Sources

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